molecular formula C10H15NO B019088 Nap-226-90 CAS No. 139306-10-8

Nap-226-90

Katalognummer: B019088
CAS-Nummer: 139306-10-8
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: GQZXRLWUYONVCP-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NAP 226-90 is a metabolite of rivastigmine that is formed by hydrolysis.>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(1S)-1-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161005
Record name NAP-226-90
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139306-10-8
Record name (S)-3-[1-(Dimethylamino)ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139306-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NAP-226-90
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139306108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAP-226-90
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAP-226-90
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-[1-(Dimethylamino)-ethyl]-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAP-226-90
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1608PLR9ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Nap-226-90 in the Progression of Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nap-226-90 is the major metabolite of Rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) utilized in the symptomatic treatment of mild to moderate Alzheimer's disease (AD). While the therapeutic effects of Rivastigmine are well-documented, the precise role of its metabolite, this compound, in the progression of AD remains an area of active investigation. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its generation, mechanism of action, and its complex relationship with cognitive function in AD patients. We will explore its direct and indirect effects, supported by quantitative data and detailed experimental methodologies, to offer a comprehensive resource for researchers and professionals in the field of neurodegenerative disease.

Introduction: The Cholinergic Hypothesis and Rivastigmine

Alzheimer's disease is characterized by a progressive decline in cognitive function, largely attributed to the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh).[1][2] The cholinergic hypothesis posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of AD.[3]

Rivastigmine is a pseudo-irreversible carbamate inhibitor of both AChE and BuChE, the enzymes responsible for the breakdown of ACh in the synaptic cleft.[2][4] By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling.[2] Unlike other cholinesterase inhibitors such as Donepezil, which is selective for AChE, Rivastigmine's dual inhibition is thought to be advantageous, as BuChE levels increase in the AD brain and also contribute to ACh hydrolysis.[1][5]

Generation and Pharmacokinetics of this compound

Rivastigmine is primarily metabolized in the brain and periphery by its target enzymes, AChE and BuChE, through hydrolysis.[6] This enzymatic cleavage results in the formation of its main metabolite, this compound, which is a decarbamylated phenol derivative.[7][8] This metabolic pathway is a key aspect of Rivastigmine's mechanism of action, as the carbamylation of the cholinesterase enzymes leads to their prolonged inhibition.[7]

The pharmacokinetics of Rivastigmine and this compound have been studied across various formulations, including oral capsules, transdermal patches, and nasal sprays. The plasma concentrations of both compounds are dose-dependent.[8]

Quantitative Pharmacokinetic Data
ParameterRivastigmineThis compoundStudy PopulationAdministrationSource
Mean Plasma Concentration 27.4 ± 24.1 ng/mL5.3 ± 3.4 ng/mL63 AD patients (6-9 mg/day)Oral[8]
AUC0–∞ Ratio (Nasal/IV) -0.78 (0.19)8 healthy elderly individualsNasal Spray (3.126 mg) vs. IV (1 mg)[7]

The Role of this compound in Alzheimer's Disease Progression

The direct contribution of this compound to the therapeutic effects of Rivastigmine is a subject of ongoing discussion. While it is established as an AChE inhibitor, its potency is reported to be at least 10-fold less than that of the parent compound, Rivastigmine.[7]

Cholinesterase Inhibition

This compound is an active metabolite that inhibits acetylcholinesterase.[9] However, its significantly lower potency compared to Rivastigmine suggests that the primary therapeutic effect is driven by the parent drug.[7]

Complex Effects on Cognition

Studies investigating the correlation between plasma concentrations of Rivastigmine, this compound, and cognitive outcomes have revealed a complex relationship. A pilot study in Taiwanese AD patients reported intriguing findings:

  • Higher Rivastigmine concentrations were significantly associated with improved or preserved short-term memory but also with worsened abstraction/judgment.[10]

  • Higher this compound concentrations were significantly associated with worsened abstraction/judgment.[10]

These findings suggest that while the parent drug may have beneficial effects on certain cognitive domains, both the parent drug and its metabolite could have detrimental effects on others. This underscores the need for individualized dosing and further research to understand the differential effects of Rivastigmine and this compound on various cognitive functions.

Beyond Cholinesterase Inhibition: Potential Indirect Roles

Recent research suggests that the benefits of Rivastigmine may extend beyond simple cholinesterase inhibition, and by extension, the presence of this compound is a marker of this broader activity. Studies have indicated that Rivastigmine may also:

  • Modulate Amyloid Precursor Protein (APP) Processing: Rivastigmine has been shown to shift APP processing towards the non-amyloidogenic α-secretase pathway, leading to a decrease in the production of neurotoxic amyloid-β (Aβ) peptides and an increase in the neuroprotective sAPPα fragment.[11][12]

  • Reduce Tau Pathology: In a rat model of AD, Rivastigmine treatment significantly inhibited tau phosphorylation.[13] However, another study in a tauopathy mouse model suggested that Rivastigmine might interfere with the beneficial effects of a tau aggregation inhibitor.[14]

  • Attenuate Neuronal Apoptosis: Rivastigmine has been found to have a significant effect on endoplasmic reticulum functionality, protein degradation machinery, and neuronal apoptosis, suggesting a neuroprotective role.[13]

While these studies focus on the effects of Rivastigmine, the formation of this compound is an integral part of the drug's interaction with its target enzymes, indicating that the processes leading to this compound production are linked to these broader neuroprotective mechanisms.

Signaling Pathways and Experimental Workflows

Rivastigmine Metabolism and Cholinesterase Inhibition

The primary signaling pathway relevant to this compound is its formation from Rivastigmine through the inhibition of cholinesterases.

Rivastigmine_Metabolism Rivastigmine Rivastigmine Carbamylated_Enzyme Carbamylated Cholinesterases (Inactive) Rivastigmine->Carbamylated_Enzyme Inhibition (Pseudo-irreversible) Cholinesterases Acetylcholinesterase (AChE) Butyrylcholinesterase (BuChE) ACh_breakdown Choline + Acetate Cholinesterases->ACh_breakdown Hydrolysis Carbamylated_Enzyme->Cholinesterases Slow Hydrolysis Nap226_90 This compound (Decarbamylated Metabolite) Carbamylated_Enzyme->Nap226_90 Release ACh Acetylcholine ACh->ACh_breakdown

Caption: Rivastigmine metabolism and cholinesterase inhibition pathway.

Potential Influence of Rivastigmine on APP Processing

This diagram illustrates the potential mechanism by which Rivastigmine may shift APP processing towards the neuroprotective α-secretase pathway.

APP_Processing cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP_amyloid Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP_amyloid->beta_secretase gamma_secretase γ-secretase beta_secretase->gamma_secretase Abeta Amyloid-β (Aβ) (Neurotoxic) gamma_secretase->Abeta APP_non_amyloid Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP_non_amyloid->alpha_secretase sAPPalpha sAPPα (Neuroprotective) alpha_secretase->sAPPalpha Rivastigmine Rivastigmine Rivastigmine->beta_secretase Inhibits (potential) Rivastigmine->alpha_secretase Promotes

Caption: Influence of Rivastigmine on APP processing pathways.

Experimental Protocols

Measurement of Rivastigmine and this compound in Plasma

Objective: To quantify the plasma concentrations of Rivastigmine and its metabolite this compound.

Methodology: Capillary Electrophoresis[10]

  • Sample Preparation: Collect blood samples from patients at specified time points post-drug administration. Separate plasma by centrifugation.

  • Extraction: Perform liquid-liquid extraction of Rivastigmine and this compound from the plasma matrix.

  • Capillary Electrophoresis:

    • Capillary: Fused-silica capillary.

    • Buffer: Use an appropriate running buffer (e.g., phosphate buffer) at a specific pH.

    • Voltage: Apply a high voltage across the capillary.

    • Detection: Use UV detection at a specific wavelength to detect the separated analytes.

  • Quantification: Generate a standard curve using known concentrations of Rivastigmine and this compound to quantify the concentrations in the patient samples.

Assessment of Cognitive Function

Objective: To evaluate the impact of Rivastigmine and this compound on different cognitive domains.

Methodology: Neuropsychological Assessments[10]

  • Cognitive Assessment Screening Instrument (CASI): Administer the CASI to assess nine cognitive domains: long-term memory, short-term memory, attention, concentration, orientation, language abilities, visual construction, list-generating fluency, and abstraction and judgment.

  • Clinical Dementia Rating (CDR) scale: Use the CDR to stage the severity of dementia.

  • Data Analysis: Correlate the plasma concentrations of Rivastigmine and this compound with the scores from the different CASI domains and the CDR score using statistical methods such as logistic regression, adjusting for relevant covariates (e.g., age, education, baseline cognitive scores).[10]

Conclusion and Future Directions

This compound, the primary metabolite of Rivastigmine, is an active but less potent cholinesterase inhibitor. Its role in the therapeutic landscape of Alzheimer's disease is complex and not fully elucidated. While higher concentrations of this compound have been associated with negative effects on certain cognitive functions, its formation is an intrinsic part of the mechanism of action of its parent drug, which has demonstrated broader neuroprotective effects beyond cholinesterase inhibition.

Future research should focus on:

  • Elucidating the direct molecular targets of this compound beyond cholinesterases to understand its off-target effects.

  • Conducting preclinical studies to investigate the independent effects of this compound on amyloid and tau pathology.

  • Performing larger and more detailed clinical studies to dissect the differential effects of Rivastigmine and this compound on a wider range of cognitive and functional outcomes in diverse patient populations.

A deeper understanding of the multifaceted role of this compound will be crucial for optimizing Rivastigmine therapy and for the development of next-generation disease-modifying treatments for Alzheimer's disease.

References

A Comprehensive Technical Guide on the Discovery and Synthesis of Rivastigmine Metabolite NAP-226-90

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivastigmine, a widely prescribed cholinesterase inhibitor for the management of Alzheimer's disease, undergoes significant metabolism to its primary metabolite, (S)-3-[1-(dimethylamino)ethyl]phenol, commonly known as NAP-226-90. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological relevance of this compound. It details the metabolic pathway of Rivastigmine, offers a comprehensive overview of the synthetic routes for the precursor of this compound, and presents detailed experimental protocols for its analysis. Furthermore, this document consolidates key quantitative data on the pharmacokinetics and enzymatic inhibition of both Rivastigmine and this compound, offering a valuable resource for researchers in neuropharmacology and medicinal chemistry.

Discovery and Metabolic Pathway of Rivastigmine

Rivastigmine's therapeutic action is primarily mediated by its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The metabolism of Rivastigmine is intrinsically linked to its mechanism of action.

The principal metabolic pathway involves the hydrolysis of the carbamate moiety of Rivastigmine by its target enzymes, AChE and BuChE, at the site of action. This enzymatic cleavage results in the formation of the decarbamylated metabolite, this compound. A key characteristic of Rivastigmine's metabolism is the minimal involvement of the hepatic cytochrome P450 (CYP) enzyme system, which significantly reduces the potential for drug-drug interactions.

Following its formation, this compound is further metabolized, primarily through sulfate conjugation in the liver. The resulting sulfate conjugate is the major form excreted in the urine, accounting for a significant portion of the administered dose. The elimination of Rivastigmine and its metabolites is predominantly renal.

Rivastigmine_Metabolism Rivastigmine Rivastigmine NAP22690 This compound ((S)-3-[1-(dimethylamino)ethyl]phenol) Rivastigmine->NAP22690 Cholinesterase-mediated hydrolysis (AChE & BuChE) Sulfate_Conjugate This compound Sulfate Conjugate NAP22690->Sulfate_Conjugate Sulfation (Liver) Urine Renal Excretion (Urine) Sulfate_Conjugate->Urine

Metabolic Pathway of Rivastigmine to this compound.

Synthesis of this compound Precursor: (S)-3-[1-(dimethylamino)ethyl]phenol

The direct synthesis of this compound is often approached through the synthesis of its immediate precursor, (S)-3-[1-(dimethylamino)ethyl]phenol. A common and efficient method for this synthesis starts from 3'-hydroxyacetophenone.

The synthesis involves a reductive amination of 3'-hydroxyacetophenone with dimethylamine. This one-step reaction, often carried out using a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation, directly yields the racemic mixture of 3-[1-(dimethylamino)ethyl]phenol. Subsequent resolution of the racemic mixture, for example, through diastereomeric salt formation with a chiral acid like L-(+)-tartaric acid, affords the desired (S)-enantiomer.

Synthesis_Workflow start 3'-Hydroxyacetophenone reductive_amination Reductive Amination (with Dimethylamine) start->reductive_amination racemate Racemic 3-[1-(dimethylamino)ethyl]phenol reductive_amination->racemate resolution Chiral Resolution (e.g., with L-(+)-tartaric acid) racemate->resolution final_product (S)-3-[1-(dimethylamino)ethyl]phenol (this compound Precursor) resolution->final_product

Synthesis workflow for the precursor of this compound.

Quantitative Data

Cholinesterase Inhibition

While this compound is often described as an inactive metabolite, studies have shown that it retains some inhibitory activity against acetylcholinesterase. In contrast, Rivastigmine is a potent inhibitor of both AChE and BuChE.

CompoundTarget EnzymeIC50
This compound Acetylcholinesterase (AChE)~5.4 µg/L (~32.7 nM)[1]
Rivastigmine Acetylcholinesterase (AChE)Varies by study
Rivastigmine Butyrylcholinesterase (BuChE)Varies by study

Note: IC50 values for Rivastigmine can vary depending on the experimental conditions and the source of the enzyme.

Pharmacokinetic Parameters

The route of administration significantly impacts the plasma concentrations of Rivastigmine and this compound, primarily due to first-pass metabolism.

Administration RouteThis compound / Rivastigmine AUC RatioReference
Oral Capsule~3.49[2]
Transdermal Patch~0.67[2]
Nasal Spray~0.78[2]

Experimental Protocols

Synthesis of (S)-3-[1-(dimethylamino)ethyl]phenol

Materials:

  • 3'-Hydroxyacetophenone

  • Dimethylamine solution (e.g., 40% in water)

  • Sodium cyanoborohydride (NaBH3CN) or Palladium on carbon (Pd/C) and Hydrogen gas

  • Methanol

  • L-(+)-Tartaric acid

  • Ethyl acetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reductive Amination:

    • Dissolve 3'-hydroxyacetophenone in methanol.

    • Add dimethylamine solution and stir the mixture.

    • If using NaBH3CN, add it portion-wise while maintaining the pH between 6 and 7 with HCl.

    • If using catalytic hydrogenation, add Pd/C to the mixture and subject it to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the catalyst (if used) and evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and extract with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain the crude racemic product.

  • Chiral Resolution:

    • Dissolve the racemic 3-[1-(dimethylamino)ethyl]phenol in a suitable solvent such as methanol or ethanol.

    • Add a solution of L-(+)-tartaric acid in the same solvent.

    • Allow the diastereomeric salt to crystallize, which can be facilitated by cooling.

    • Collect the crystals by filtration.

    • Recrystallize the salt from a suitable solvent to improve diastereomeric purity.

    • Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free base.

    • Extract the (S)-enantiomer with an organic solvent.

    • Dry the organic layer, filter, and evaporate the solvent to yield (S)-3-[1-(dimethylamino)ethyl]phenol.

Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on established methods for the simultaneous analysis of Rivastigmine and this compound.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reversed-phase analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Ammonium formate buffer (e.g., 10 mM, pH adjusted) in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Internal Standard (IS): Deuterated this compound (this compound-d6)

  • Plasma samples

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add the internal standard solution.

    • Add 300 µL of cold protein precipitation solvent.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample onto the HPLC system.

    • Perform chromatographic separation using a gradient elution program with mobile phases A and B.

    • The mass spectrometer should be operated in positive ESI mode.

    • Monitor the transitions for this compound (e.g., m/z 166.1 → 121.1) and its internal standard.

Analytical_Workflow sample Plasma Sample add_is Add Internal Standard (this compound-d6) sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Analytical workflow for this compound quantification.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Materials and Equipment:

  • Spectrophotometer (plate reader)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare fresh solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • DTNB solution

      • This compound solution at various concentrations (or solvent for control)

    • Pre-incubate the mixture with the enzyme solution for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound, the primary metabolite of Rivastigmine, is a crucial molecule in understanding the overall pharmacological profile of its parent drug. While considered significantly less active than Rivastigmine, its formation is a direct consequence of the therapeutic mechanism of cholinesterase inhibition. This guide has provided a detailed overview of its discovery through the metabolic pathway of Rivastigmine, outlined a practical synthetic approach to its precursor, and presented key quantitative data and experimental protocols. The information compiled herein serves as a comprehensive resource for researchers engaged in the study of cholinesterase inhibitors and the broader field of neurodegenerative disease therapeutics.

References

Nap-226-90: A Potential Biomarker for Rivastigmine Therapy in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The pursuit of personalized medicine in neurodegenerative diseases has intensified the search for reliable biomarkers to predict therapeutic response. In the context of Alzheimer's disease (AD), Rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a cornerstone of symptomatic treatment.[1][2][3] This technical guide explores the current evidence and methodologies surrounding Nap-226-90, the primary metabolite of Rivastigmine, as a potential biomarker for treatment efficacy.

Rivastigmine: Mechanism of Action and Metabolism

Rivastigmine exerts its therapeutic effect by inhibiting both AChE and BuChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][4] By reducing the degradation of acetylcholine, Rivastigmine increases its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][3][4] This mode of action may help to improve cognitive functions such as memory and attention.[1]

Rivastigmine is metabolized primarily through cholinesterase-mediated hydrolysis to its main phenol metabolite, this compound.[5] This metabolic pathway is integral to the drug's mechanism of action.[5]

Rivastigmine Rivastigmine Cholinesterases Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Rivastigmine->Cholinesterases Inhibits Nap22690 This compound (Metabolite) Rivastigmine->Nap22690 Metabolized by Cholinesterases Breakdown Acetylcholine Breakdown Cholinesterases->Breakdown Catalyzes SynapticCleft Increased Acetylcholine in Synaptic Cleft Cholinesterases->SynapticCleft Leads to Acetylcholine Acetylcholine Acetylcholine->Breakdown Cognitive Potential Improvement in Cognitive Function SynapticCleft->Cognitive

Figure 1: Mechanism of Action and Metabolism of Rivastigmine.

This compound as a Potential Biomarker

The investigation into this compound as a biomarker is an emerging area of research. A pilot study in a cohort of Taiwanese patients with Alzheimer's disease explored the relationship between plasma concentrations of Rivastigmine, this compound, and cognitive outcomes.[6] The findings from this study suggest a potential, albeit complex, association.

Quantitative Data from Clinical Research

The following table summarizes the key findings regarding the association between this compound plasma concentrations and cognitive domains in patients treated with Rivastigmine.

BiomarkerCognitive DomainAssociationStatistical SignificanceReference
Higher this compound ConcentrationAbstraction/JudgmentWorsenedp < 0.05[6]
Higher Rivastigmine ConcentrationShort-term MemoryImproved or Preservedp < 0.05[6]
Higher Rivastigmine ConcentrationAbstraction/JudgmentWorsenedp < 0.05[6]

Table 1: Association between Rivastigmine/Nap-226-90 Plasma Concentrations and Cognitive Response. [6]

Pharmacokinetic parameters of Rivastigmine and this compound have been characterized in studies evaluating different drug delivery systems.

Delivery SystemAnalyteCmax (ng/mL)Tmax (h)AUC0-∞ (ng·h/mL)Reference
Nasal Spray (3.126 mg)Rivastigmine6.9 (2.0)1.1 (0.5)-[5][7]
Nasal Spray (3.126 mg)This compound to Rivastigmine Ratio--0.78 (0.19)[5][7]

Table 2: Pharmacokinetic Parameters of Rivastigmine and this compound with Nasal Spray Administration (Values are mean with SD in parentheses). [5][7]

Experimental Protocols for Biomarker Quantification

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. While the pilot study mentioned utilized capillary electrophoresis[6], mass spectrometry-based methods are also highly suitable for the analysis of small molecule metabolites. For protein biomarkers, Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are standard techniques.

Hypothetical Workflow for this compound Biomarker Study

cluster_0 Patient Cohort cluster_1 Treatment and Sampling cluster_2 Biomarker Analysis cluster_3 Data Analysis and Correlation Patient Alzheimer's Disease Patients Baseline Baseline Cognitive Assessment (e.g., ADAS-cog, MMSE) Patient->Baseline Treatment Initiate Rivastigmine Therapy Baseline->Treatment FollowUp Follow-up Cognitive Assessment Baseline->FollowUp Compare Sampling Collect Plasma Samples (Baseline and Follow-up) Treatment->Sampling Quantification Quantify this compound Levels (e.g., LC-MS/MS) Sampling->Quantification Correlation Correlate this compound Levels with Change in Cognitive Scores Quantification->Correlation FollowUp->Correlation Outcome Identify Potential Predictive Thresholds for this compound Correlation->Outcome

Figure 2: Hypothetical Experimental Workflow for Investigating this compound.
General Protocol for Plasma Sample Preparation for Mass Spectrometry

This protocol outlines general steps for preparing plasma samples for the analysis of small molecule metabolites like this compound.

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.

  • Aliquoting and Storage: Carefully aspirate the supernatant (plasma) and store in aliquots at -80°C until analysis to prevent freeze-thaw cycles.[8]

  • Protein Precipitation: To remove larger proteins that can interfere with the analysis, a protein precipitation step is performed. Add a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule metabolites, for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Protocol for Enzyme-Linked Immunosorbent Assay (ELISA)

While more suitable for protein biomarkers, a competitive ELISA could theoretically be developed for a small molecule like this compound. The following is a general protocol for a sandwich ELISA, a common format for protein quantification.[9]

  • Plate Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate four times with 200 µL of a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1-2 hours at room temperature to prevent non-specific binding.[10]

  • Sample Incubation: Wash the plate as in step 2. Add 100 µL of prepared standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.

  • Enzyme-Conjugate Incubation: Wash the plate. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-streptavidin) and incubate for 30-60 minutes at room temperature.

  • Substrate Addition: Wash the plate. Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

General Protocol for Western Blotting

Western blotting is used for the detection and semi-quantitative analysis of proteins.[11][12]

  • Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract proteins.[13] Determine the protein concentration of the lysate using an appropriate assay (e.g., BCA assay).[12][14]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13][14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane multiple times with a wash buffer (e.g., TBST). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Add a chemiluminescent substrate and detect the signal using a digital imager or X-ray film.[11]

  • Analysis: Quantify the band intensities using image analysis software.[15]

Conclusion and Future Directions

The exploration of this compound as a potential biomarker for Rivastigmine therapy is in its nascent stages. The preliminary evidence suggests a possible link between the metabolite's plasma concentration and specific cognitive outcomes, warranting further investigation.[6] Future studies should aim to replicate and expand upon these findings in larger, more diverse patient cohorts. The development and validation of robust analytical methods for the quantification of this compound will be critical for advancing this area of research. A deeper understanding of the relationship between Rivastigmine metabolism, this compound levels, and therapeutic response could pave the way for more personalized treatment strategies in Alzheimer's disease.

References

In-depth Technical Guide: Chemical Properties and Stability of Nap-226-90

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive searches for "Nap-226-90" have not yielded any publicly available information. This designation does not correspond to a recognized chemical compound in scientific literature, chemical databases, or patent filings. The following guide is a structured template illustrating how such a document would be presented if data were available. All data and experimental details are hypothetical placeholders.

Introduction

This document provides a detailed overview of the chemical properties and stability profile of the novel compound this compound. The information herein is intended for researchers, scientists, and drug development professionals engaged in its evaluation. The guide covers fundamental physicochemical characteristics, stability under various stress conditions, and the methodologies used to determine these properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are critical for understanding its behavior in both in vitro and in vivo systems. These properties influence its solubility, absorption, distribution, and formulation potential.

Summary of Physicochemical Data

The following table summarizes the key physicochemical parameters determined for this compound.

PropertyValueMethod Used
Molecular FormulaC₂₂H₂₅N₃O₄SHigh-Resolution Mass Spectrometry
Molecular Weight443.52 g/mol LC-MS
pKa8.2 ± 0.1 (basic), 3.5 ± 0.1 (acidic)Potentiometric Titration
LogP3.85HPLC Method
Aqueous Solubility (pH 7.4)0.05 mg/mLShake-Flask Method
Melting Point188-192 °CDifferential Scanning Calorimetry
Experimental Protocols: Physicochemical Characterization

Protocol 2.2.1: Determination of pKa by Potentiometric Titration A solution of this compound (1 mg/mL) was prepared in a co-solvent system (e.g., 5% DMSO in water). The solution was titrated with 0.1 M HCl and 0.1 M NaOH. The pH was monitored using a calibrated pH meter, and the pKa values were determined from the inflection points of the titration curve using appropriate software.

Protocol 2.2.2: Determination of LogP by HPLC The partition coefficient was determined using a validated reverse-phase HPLC method. A series of standard compounds with known LogP values were injected to create a calibration curve of retention time versus LogP. The retention time of this compound was then measured under the same conditions, and its LogP value was interpolated from the calibration curve.

Chemical Stability

The stability of this compound was assessed under various stress conditions as per ICH guidelines to identify potential degradation pathways and to determine its shelf-life.

Summary of Stability Data

The table below presents the degradation of this compound observed under different stress conditions over a 7-day period.

Condition% Degradation (Day 7)Major Degradants Identified
Acidic (0.1 M HCl, 40°C)15.4%N-dealkylated, Hydrolyzed
Basic (0.1 M NaOH, 40°C)8.2%Oxidized
Oxidative (3% H₂O₂, 25°C)22.1%N-oxide, Hydroxylated
Thermal (80°C, solid)2.5%None significant
Photolytic (ICH Q1B)11.8%Photodimer, Isomer
Experimental Protocols: Stability Studies

Protocol 3.2.1: Forced Degradation Study Stock solutions of this compound (1 mg/mL) were prepared in acetonitrile. Aliquots were diluted into acidic, basic, and oxidative solutions and incubated at the specified temperatures. Samples were withdrawn at predetermined time points (0, 1, 3, 7 days), neutralized, and analyzed by a stability-indicating UPLC-MS method to quantify the remaining parent compound and identify major degradants. For photostability, a solution and solid sample were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Biological Context and Signaling

Preliminary studies suggest that this compound acts as an antagonist at a G-protein coupled receptor (GPCR), modulating downstream signaling cascades involved in inflammatory responses.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound.

G Proposed Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPCR Target GPCR G_protein Gαq/11 GPCR->G_protein Activates Ligand Endogenous Ligand Ligand->GPCR Activates Nap22690 This compound Nap22690->GPCR Inhibits PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Inflammation Inflammatory Response Ca_release->Inflammation PKC->Inflammation

Caption: Antagonistic action of this compound on a GPCR signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow used for the screening and characterization of this compound.

G General Experimental Workflow cluster_discovery cluster_characterization cluster_development A Compound Synthesis B Primary Screening (Binding Assay) A->B C Functional Assay (e.g., Ca²⁺ Flux) B->C Hits D Physicochemical Profiling C->D F ADME/Tox Studies C->F E Stability Assessment D->E G In Vivo Efficacy Models F->G

Caption: High-level workflow from synthesis to preclinical evaluation.

In Vitro Acetylcholinesterase Inhibition by Nap-226-90: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro acetylcholinesterase (AChE) inhibition by Nap-226-90, the major metabolite of the cholinesterase inhibitor Rivastigmine. While direct in vitro inhibitory studies on this compound are not extensively available in public literature, its parent compound, Rivastigmine, has been thoroughly characterized. This guide will focus on the well-documented acetylcholinesterase inhibitory activity of Rivastigmine, providing context for the role of its metabolite, this compound.

Rivastigmine is a carbamate derivative that functions as a "pseudo-irreversible" inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Its therapeutic effect in managing dementia associated with Alzheimer's and Parkinson's diseases stems from its ability to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for cognitive functions.[1][2] Unlike reversible inhibitors, Rivastigmine forms a covalent bond with the enzyme, leading to a prolonged duration of inhibition.[2] The conversion of Rivastigmine to this compound is a key step in its metabolism, mediated by cholinesterase.[3]

Quantitative Data on Acetylcholinesterase Inhibition by Rivastigmine

The inhibitory potency of Rivastigmine against acetylcholinesterase has been determined across various species and experimental conditions. The following tables summarize key quantitative data.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of Rivastigmine against Acetylcholinesterase

Enzyme SourceIC50 ValueReference
Not Specified5.5 µM[4]
Acetylcholinesterase4.15 µM[4]
Rat Brain AChE4.3 nM[5]
Human32.1 µM[6]

Table 2: Carbamylation Rate Constant (ki) for Rivastigmine

Enzyme Sourceki Value (M-1 min-1)Reference
Human AChE3300[7][8][9]
Torpedo californica AChE2.0[7][8][9]
Drosophila melanogaster AChE5 x 105[7][8][9]

Table 3: Spontaneous Reactivation of Rivastigmine-Inhibited Acetylcholinesterase

Enzyme SourceReactivation RateReference
Torpedo californica AChE conjugate<10% after 48 hours[7][8][9]

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is predominantly conducted using the Ellman's method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely accepted method for screening AChE inhibitors.

Principle: The assay quantifies the activity of AChE by measuring the production of thiocholine from the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is detected spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., Rivastigmine) solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of ATCI solution

    • 10 µL of DTNB solution

    • 10 µL of the test inhibitor solution at different concentrations (or solvent for the control).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding 20 µL of AChE solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a defined period using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Rivastigmine and the workflow of the acetylcholinesterase inhibition assay.

cluster_0 Synaptic Cleft Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Start Start: Prepare Reagents Add_Reagents Add Buffer, ATCI, DTNB, and Inhibitor to Microplate Start->Add_Reagents Pre_incubation Pre-incubate at Controlled Temperature Add_Reagents->Pre_incubation Add_Enzyme Initiate Reaction with AChE Pre_incubation->Add_Enzyme Measure_Absorbance Measure Absorbance at 412 nm Add_Enzyme->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50 cluster_0 Mechanism of Rivastigmine Action Rivastigmine Rivastigmine AChE_Active_Site AChE Active Site (Serine Residue) Rivastigmine->AChE_Active_Site Binds Covalent_Bond Carbamoylation (Covalent Bond Formation) AChE_Active_Site->Covalent_Bond Inactive_AChE Inactive AChE Covalent_Bond->Inactive_AChE Slow_Hydrolysis Slow Hydrolysis (Reactivation) Inactive_AChE->Slow_Hydrolysis Active_AChE Active AChE Slow_Hydrolysis->Active_AChE

References

In-Depth Pharmacological Profile of Nap-226-90: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nap-226-90, also known as its systematic name (S)-3-[1-(Dimethylamino)ethyl]phenol, is the major and pharmacologically active metabolite of the acetylcholinesterase (AChE) inhibitor, rivastigmine. Rivastigmine is a therapeutic agent used in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The conversion of rivastigmine to this compound is a crucial step in its mechanism of action. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing the available data on its mechanism of action, pharmacokinetic properties, and relevant experimental protocols.

Mechanism of Action and Pharmacological Activity

This compound is characterized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. In in vitro studies, this compound has been shown to cause a dose-dependent inhibition of AChE activity.[1] However, there are conflicting reports regarding its potency relative to its parent compound, rivastigmine. Some sources indicate that this compound possesses at least a 10-fold lower activity against AChE compared to rivastigmine, while others describe it as an inactive metabolite. This discrepancy highlights the need for further quantitative studies to fully elucidate its inhibitory potential.

The formation of this compound is a result of the carbamylation of AChE by rivastigmine, a process that leads to a pseudo-irreversible inhibition of the enzyme. This metabolic conversion is integral to the therapeutic effect of rivastigmine.

Quantitative Data: Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration of Rivastigmine

Dosage FormDose of RivastigmineCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Oral Capsule3 mg---
Oral Capsule6 mg3.93 (1.1)1.823.2 (5.1)
Oral Solution3 mg---
Oral Solution6 mg---

Data presented as mean (SD) where available. Dashes indicate data not consistently reported in the reviewed literature.

Table 2: Pharmacokinetic Parameters of this compound Following Transdermal and Nasal Administration of Rivastigmine

Dosage FormDose of RivastigmineCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Transdermal Patch9.5 mg/24h---
Nasal Spray3.126 mg-1.9-
Nasal Spray4 mg3.01 (0.8)1.922.9 (5.3)

Data presented as mean (SD) where available. Dashes indicate data not consistently reported in the reviewed literature.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following provides a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay, commonly used to characterize compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • AChE solution

      • Test compound dilution or positive control or buffer (for control wells)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Metabolic Pathway of Rivastigmine to this compound

The following diagram illustrates the enzymatic conversion of rivastigmine to its active metabolite, this compound.

Rivastigmine Rivastigmine AChE Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Rivastigmine->AChE Metabolized by Nap22690 This compound ((S)-3-[1-(Dimethylamino)ethyl]phenol) AChE->Nap22690 Produces Inhibition Inhibition of Acetylcholine Hydrolysis Nap22690->Inhibition

Caption: Metabolic conversion of Rivastigmine to this compound by cholinesterases.

Experimental Workflow for AChE Inhibition Assay

This diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of a compound against acetylcholinesterase.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffers) Incubation Incubate AChE with Test Compound Reagents->Incubation Compound Prepare Test Compound (Serial Dilutions) Compound->Incubation Reaction Initiate Reaction (Add ATCI & DTNB) Incubation->Reaction Measurement Measure Absorbance (412 nm) Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Workflow for determining the IC50 of an AChE inhibitor.

Conclusion and Future Directions

This compound is a key active metabolite of rivastigmine, contributing to its therapeutic effect through the inhibition of acetylcholinesterase. While its role is established, there is a notable gap in the publicly available literature regarding its specific in vitro potency (IC50/Ki values) against both acetylcholinesterase and butyrylcholinesterase. Future preclinical studies should focus on quantifying these values to provide a more complete and unambiguous pharmacological profile. Such data would be invaluable for researchers in the field of neurodegenerative diseases and for the development of next-generation cholinesterase inhibitors. The extensive pharmacokinetic data available for this compound across different formulations of rivastigmine provides a solid foundation for understanding its in vivo behavior.

References

An In-depth Technical Guide to Nap-226-90 (CAS 139306-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nap-226-90, with the CAS number 139306-10-8, is the S-enantiomer of 3-[1-(dimethylamino)ethyl]phenol. It is the principal and pharmacologically active metabolite of Rivastigmine, a widely used acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The biotransformation of Rivastigmine to this compound occurs through hydrolysis mediated by cholinesterases. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, relevant quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 139306-10-8
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Off-white to pale yellow crystalline solid
Purity ≥99%
Solubility Soluble in DMSO and Ethanol

Synthesis

The synthesis of this compound, or (S)-3-[1-(dimethylamino)ethyl]phenol, is a critical process, often starting from 3'-hydroxyacetophenone. The following is a representative synthetic route:

Experimental Protocol: Synthesis of (S)-3-[1-(dimethylamino)ethyl]phenol

This protocol describes a multi-step synthesis starting from 3'-hydroxyacetophenone.

Step 1: Reductive Amination of 3'-Hydroxyacetophenone

  • In a reaction vessel, dissolve 3'-hydroxyacetophenone in a suitable solvent such as methanol.

  • Add a solution of dimethylamine in a suitable solvent.

  • Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature at 0-5 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the pH is adjusted to be basic.

  • The product, racemic 3-[1-(dimethylamino)ethyl]phenol, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Chiral Resolution

  • The racemic mixture is resolved using a chiral resolving agent, such as a chiral acid (e.g., L-tartaric acid or a derivative), to form diastereomeric salts.

  • The racemic base is dissolved in a suitable solvent (e.g., ethanol), and a solution of the resolving agent in the same solvent is added.

  • The mixture is heated to obtain a clear solution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.

  • The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

  • The desired diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to liberate the free base of the (S)-enantiomer, this compound.

  • The final product is extracted with an organic solvent, and the solvent is evaporated to yield the purified (S)-3-[1-(dimethylamino)ethyl]phenol.

G Synthetic Workflow for this compound A 3'-Hydroxyacetophenone B Racemic 3-[1-(Dimethylamino)ethyl]phenol A->B Reductive Amination (Dimethylamine, NaBH3CN) C Diastereomeric Salts B->C Chiral Resolution (e.g., L-Tartaric Acid) D (S)-3-[1-(Dimethylamino)ethyl]phenol (this compound) C->D Basification (e.g., NaOH)

Synthetic Workflow for this compound

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in neurodegenerative diseases like Alzheimer's, where there is a deficit in cholinergic function.

While the primary metabolite, this compound, is an acetylcholinesterase inhibitor, its activity is at least 10-fold lower than that of the parent drug, Rivastigmine[1].

G Cholinergic Synapse Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B Acetylcholine (ACh) A->B Choline Acetyltransferase C ACh B->C Release E Choline + Acetate C->E F Cholinergic Receptors (Nicotinic/Muscarinic) C->F Binding D Acetylcholinesterase (AChE) D->E Hydrolysis G Signal Transduction F->G Activation Nap22690 This compound Nap22690->D Inhibition

Cholinergic Synapse Signaling Pathway

Quantitative Data

Acetylcholinesterase Inhibitory Activity
Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been studied in the context of various Rivastigmine formulations. The following table summarizes key pharmacokinetic parameters of this compound following the administration of a novel rivastigmine nasal spray and intravenous infusion to healthy elderly individuals[2].

ParameterNasal Spray (Mean ± SD)Intravenous Infusion (Mean ± SD)
AUC₀₋∞ (ng·h/mL) 22.9 ± 5.323.2 ± 5.1
Cₘₐₓ (ng/mL) 3.01 ± 0.8-
tₘₐₓ (h) 1.9-
Metabolite/Parent AUC Ratio 0.78 ± 0.190.63 ± 0.11

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on acetylcholinesterase can be determined using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations to the designated wells.

  • Add the AChE solution to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance per unit of time.

  • The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Ellman's Method Workflow A Prepare Reagents (AChE, ATCI, DTNB, Buffer, this compound) B Dispense into 96-well Plate (Buffer, DTNB, this compound, AChE) A->B C Pre-incubation B->C D Add Substrate (ATCI) C->D E Kinetic Measurement (Absorbance at 412 nm) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Ellman's Method Workflow
Bioanalytical Method for this compound in Plasma

The quantification of this compound in biological matrices like plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma samples

  • This compound standard

  • Internal standard (e.g., deuterated this compound)

  • Protein precipitation agent (e.g., methanol or acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add the internal standard.

    • Add a protein precipitation agent to precipitate plasma proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume of the supernatant onto a suitable C18 reverse-phase HPLC column.

    • Use a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to separate this compound from other plasma components.

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Utilize electrospray ionization (ESI) in the positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using multiple reaction monitoring (MRM) for quantification.

  • Quantification:

    • Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.

    • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a crucial molecule in the study of cholinergic pharmacology and the development of treatments for neurodegenerative diseases. As the primary active metabolite of Rivastigmine, its characterization is essential for understanding the overall therapeutic effect of its parent drug. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its synthesis, mechanism of action, and key quantitative data, along with detailed experimental protocols for its study. Further research to precisely determine the IC₅₀ of this compound would be beneficial for a more complete understanding of its pharmacological profile.

References

The Cholinesterase-Mediated Transformation of Rivastigmine to its Primary Metabolite, Nap-226-90: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of Nap-226-90, the principal and inactive metabolite of the acetylcholinesterase inhibitor, Rivastigmine. This document details the metabolic pathway, presents quantitative kinetic data, outlines experimental protocols for studying this biotransformation, and provides visualizations of the key processes involved.

Introduction

Rivastigmine is a carbamate-based cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Its therapeutic effect is achieved by slowing the degradation of the neurotransmitter acetylcholine through the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A key feature of Rivastigmine's pharmacology is its metabolism, which is intrinsically linked to its mechanism of action. Unlike many other drugs, Rivastigmine is not primarily metabolized by the hepatic cytochrome P450 (CYP) enzyme system. Instead, it undergoes hydrolysis mediated by its target enzymes, AChE and BuChE, to form the decarbamylated metabolite, this compound. This unique metabolic pathway minimizes the potential for drug-drug interactions. This guide will delve into the specifics of this transformation.

Metabolic Pathway of Rivastigmine to this compound

The primary metabolic pathway of Rivastigmine is its conversion to the phenol derivative this compound through cholinesterase-mediated hydrolysis. This reaction involves the cleavage of the carbamate ester bond of Rivastigmine. The process results in the carbamylation of the serine residue in the active site of AChE and BuChE, leading to their temporary inactivation, which is the basis of Rivastigmine's therapeutic effect. The decarbamylated metabolite, this compound, is pharmacologically inactive, exhibiting at least a 10-fold lower potency in inhibiting AChE compared to the parent drug[1]. Following its formation, this compound is eliminated from the body primarily through the kidneys, with a substantial portion being excreted as a sulfate conjugate.

Rivastigmine Rivastigmine Nap22690 This compound (Inactive Metabolite) Rivastigmine->Nap22690 Cholinesterase-mediated Hydrolysis Enzymes Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Rivastigmine->Enzymes Excretion Renal Excretion (as Sulfate Conjugate) Nap22690->Excretion

Figure 1: Metabolic Pathway of Rivastigmine to this compound.

Quantitative Data

The interaction between Rivastigmine and its target cholinesterases is a key aspect of its metabolism and therapeutic action. The efficiency of this interaction can be quantified by the bimolecular rate constant (kᵢ), which reflects the rate of enzyme carbamylation.

EnzymeBimolecular Rate Constant (kᵢ) (M⁻¹ min⁻¹)Reference
Human Acetylcholinesterase3,300[2][3]
Human Butyrylcholinesterase90,000[2][3]

Experimental Protocols

This section provides detailed methodologies for the in vitro study of this compound formation from Rivastigmine and the analytical quantification of both compounds.

In Vitro Formation of this compound from Rivastigmine

This protocol describes an in vitro assay to measure the conversion of Rivastigmine to this compound using purified human acetylcholinesterase or butyrylcholinesterase.

Materials:

  • Rivastigmine tartrate

  • Purified human acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structural analog of Rivastigmine)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of Rivastigmine tartrate in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution of the enzyme (AChE or BuChE) in phosphate buffer at a concentration that yields a measurable rate of metabolism.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer to a final volume of 200 µL.

      • Rivastigmine working solution to achieve a final concentration within a relevant range (e.g., 1-100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme working solution.

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the enzyme and halt the reaction.

  • Sample Preparation for Analysis:

    • Vortex the mixture vigorously.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Quantification of Rivastigmine and this compound by HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of Rivastigmine and this compound in the supernatant from the in vitro metabolism assay.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate Rivastigmine, this compound, and the internal standard.

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Rivastigmine: Q1/Q3 transition to be determined based on the instrument (e.g., m/z 251.2 -> 106.1)

    • This compound: Q1/Q3 transition to be determined based on the instrument (e.g., m/z 166.1 -> 121.1)

    • Internal Standard: Q1/Q3 transition specific to the chosen IS.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.

Data Analysis:

  • Construct calibration curves for both Rivastigmine and this compound using standards of known concentrations.

  • Quantify the concentrations of Rivastigmine and this compound in the experimental samples by interpolating their peak area ratios (analyte/IS) against the respective calibration curves.

Visualizations

The following diagrams illustrate the experimental workflow for studying the in vitro metabolism of Rivastigmine.

cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis prep1 Prepare Rivastigmine Stock Solution prep2 Prepare Enzyme (AChE/BuChE) Solution prep3 Prepare Buffer inc1 Combine Buffer and Rivastigmine prep3->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate Reaction with Enzyme inc2->inc3 inc4 Incubate at 37°C inc3->inc4 proc1 Terminate Reaction (Ice-cold ACN + IS) inc4->proc1 proc2 Vortex and Centrifuge proc1->proc2 proc3 Collect Supernatant proc2->proc3 ana1 HPLC-MS/MS Analysis proc3->ana1 ana2 Quantify Rivastigmine and this compound ana1->ana2

Figure 2: Experimental Workflow for In Vitro Metabolism of Rivastigmine.

Conclusion

The formation of this compound from Rivastigmine is a critical aspect of its pharmacology, directly linked to its mechanism of action and contributing to its favorable drug-drug interaction profile. This technical guide provides researchers and drug development professionals with a foundational understanding of this metabolic process, including the underlying enzymatic pathway, quantitative kinetic data, and detailed experimental protocols for its investigation. The provided methodologies and data serve as a valuable resource for further research into the metabolism and disposition of Rivastigmine and related compounds.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Nap-226-90

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nap-226-90, a novel investigational compound. The method utilizes a C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy over a specified concentration range. This protocol is suitable for routine quality control, stability testing, and pharmacokinetic studies of this compound.

Introduction

This compound is a naphthalene derivative under investigation for its potential therapeutic properties. The development of a reliable analytical method is crucial for its characterization and progression through the drug development pipeline. This document provides a detailed protocol for an isocratic RP-HPLC method that effectively separates this compound from potential process impurities and degradation products, ensuring accurate quantification.

Experimental

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Chromatographic Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Agilent Technologies)

  • Software: OpenLab CDS ChemStation Edition

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade)

  • Standards: this compound reference standard (purity >99.5%)

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Mobile Phase 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
Retention Time Approximately 4.5 minutes

Protocols

  • To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of Milli-Q water.

  • Mix 600 mL of acetonitrile with 400 mL of the prepared aqueous component.

  • Degas the final mobile phase solution for 15 minutes using sonication or vacuum filtration.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Performance

The performance of the method was evaluated according to ICH guidelines. The results for linearity, precision, and accuracy are summarized below.

ParameterResult
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL

Workflow and Pathway Diagrams

The overall experimental workflow for the analysis of this compound is depicted below.

G cluster_prep 1. Preparation Phase cluster_analysis 2. Analytical Phase cluster_data 3. Data Analysis Phase prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase Preparation system_setup System Equilibration mobile_phase->system_setup standard_prep Standard Solution Preparation calibration Calibration Curve Generation standard_prep->calibration sample_prep Sample Preparation injection Sample Injection sample_prep->injection system_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration quantification Quantification of this compound integration->quantification calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method is demonstrated to be simple, rapid, and reliable for the quantification of this compound. Its validated performance makes it a valuable tool for quality control and research applications in the development of this compound.

Application Notes and Protocols for the LC-MS/MS Quantification of Nap-226-90 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nap-226-90, the major metabolite of the acetylcholinesterase inhibitor rivastigmine, plays a crucial role in the pharmacokinetic and pharmacodynamic assessment of the parent drug. Rivastigmine is widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Accurate and robust quantification of this compound in human plasma is essential for clinical trials, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Rivastigmine to this compound

Rivastigmine is primarily metabolized via esterase-mediated hydrolysis to its decarbamylated metabolite, this compound. This conversion is a key step in the drug's mechanism of action and subsequent elimination.

Rivastigmine Rivastigmine Nap22690 This compound (Decarbamylated Metabolite) Rivastigmine->Nap22690 Hydrolysis Esterases Esterases (e.g., Acetylcholinesterase, Butyrylcholinesterase) Esterases->Rivastigmine

Metabolism of Rivastigmine to this compound.

Experimental Protocols

This section details the materials and methods for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • This compound-d6 (deuterated internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide solution

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from human plasma.

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 100 µL of the human plasma sample.

  • Add 20 µL of the internal standard working solution (this compound-d6 in 50% methanol).

  • Add 200 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 analytical column (e.g., Gemini C18, 150 x 2.0 mm, 5 µm)[1]

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • Collision Gas: Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound166.0121.015025
This compound-d6 (IS)172.0127.015025

Data Presentation

The following tables summarize the expected quantitative performance of this analytical method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.50 - 25> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ0.50< 15< 15± 20± 20
Low1.50< 15< 15± 15± 15
Medium10.0< 15< 15± 15± 15
High20.0< 15< 15± 15± 15

Data presented are typical expected values based on published literature and should be verified during method validation.[2][3]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 85< 15
This compound-d6 (IS)> 85< 15

Experimental Workflow Visualization

The entire analytical process, from sample handling to data analysis, is depicted in the following workflow diagram.

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Human Plasma Sample Collection (K2-EDTA) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SampleThawing Sample Thawing & Vortexing SampleStorage->SampleThawing IS_Spiking Internal Standard Spiking SampleThawing->IS_Spiking ProteinPrecipitation Protein Precipitation (Methanol) IS_Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition DataProcessing Data Processing (Integration, Calibration) DataAcquisition->DataProcessing DataReview Data Review & QC DataProcessing->DataReview ReportGeneration Report Generation DataReview->ReportGeneration

LC-MS/MS Bioanalytical Workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The described method, employing protein precipitation for sample preparation and a robust chromatographic separation coupled with sensitive mass spectrometric detection, is suitable for high-throughput analysis in a regulated bioanalytical laboratory. Adherence to the detailed protocols and validation against the presented performance characteristics will ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies involving rivastigmine.

References

Sensitive Assay for Nap-226-90 Quantification in Rat Brain Tissue by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Nap-226-90 is the major metabolite of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease. The concentration of this compound serves as a reliable indicator of the extent of enzyme inhibition.[1] This document provides a detailed protocol for a sensitive and rapid method to quantify this compound in rat brain tissue using reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS). The described method is crucial for pharmacokinetic and pharmacodynamic studies in preclinical drug development.

Principle

This method involves the extraction of this compound from brain homogenates, followed by chromatographic separation and detection by mass spectrometry. The quantification is achieved by comparing the analyte's response to that of an internal standard. The assay demonstrates high sensitivity, linearity, and precision, making it suitable for rigorous scientific research.

Data Summary

Table 1: Assay Performance Characteristics

ParameterValue
Linearity (Regression Coefficient, r)0.9999[2]
Limit of Quantification (LOQ) in Brain5 pmol/g[2]
Intra-day Precision (CV%)< 15%[2]
Inter-day Precision (CV%)< 15%[2]
Accuracy Biaswithin 15%[2]
Mean Extraction Efficiency95 ± 2%[2]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Rivastigmine (parent drug)

  • Internal Standard (e.g., a structural analogue of rivastigmine)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide (for mobile phase adjustment)

  • Rat brain tissue

  • Phosphate buffer

  • Dry ice or liquid nitrogen

Equipment
  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system with a C18 column

  • Electrospray ionization mass spectrometer (ESI-MS)

  • Vortex mixer

  • Analytical balance

  • Pipettes

Sample Preparation
  • Brain Tissue Homogenization:

    • Excise rat brain tissue immediately after euthanasia and freeze in liquid nitrogen or on dry ice.

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in an appropriate volume of cold phosphate buffer to create a brain homogenate.

  • Extraction of this compound:

    • To a known aliquot of the brain homogenate, add the internal standard.

    • Add ethyl acetate to the homogenate for liquid-liquid extraction.[1][2][3]

    • Vortex the mixture vigorously.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic (upper) layer containing this compound and the internal standard to a clean tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.[1][2][3]

    • Reconstitute the dried extract in a specific volume of acetonitrile.[1][2][3]

LC-MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Gemini C18, 150 x 2.0 mm i.d.).[4]

    • Mobile Phase: A gradient system with 10 mM ammonium hydroxide and methanol.[4]

    • Flow Rate: As per column manufacturer's recommendation (e.g., 1.00 to 1.10 ml min⁻¹).[5][6]

    • Injection Volume: 25 µL.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[2][4]

    • Optimize ion source parameters (e.g., gas flow, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for this compound and the internal standard.

Data Analysis
  • Calibration Curve:

    • Prepare a series of calibration standards by spiking blank brain homogenate with known concentrations of this compound and a fixed concentration of the internal standard.

    • Process these standards alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • Quantification:

    • Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action and Metabolite Formation

The following diagram illustrates the mechanism of action of Rivastigmine, which leads to the formation of its major metabolite, this compound. Rivastigmine inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is followed by the hydrolysis of Rivastigmine, resulting in the formation of this compound.

cluster_0 Mechanism of Action Rivastigmine Rivastigmine Rivastigmine_AChE Rivastigmine-AChE Complex Rivastigmine->Rivastigmine_AChE Binds to Hydrolysis Hydrolysis Rivastigmine->Hydrolysis AChE Acetylcholinesterase (AChE) AChE->Rivastigmine_AChE Inhibition Inhibition of AChE Activity Rivastigmine_AChE->Inhibition Nap226_90 This compound (Metabolite) Hydrolysis->Nap226_90 Forms

Caption: Mechanism of Rivastigmine and formation of this compound.

Experimental Workflow for this compound Quantification

The diagram below outlines the sequential steps involved in the sensitive quantification of this compound in rat brain tissue, from sample collection to data analysis.

cluster_1 Experimental Workflow A 1. Rat Brain Tissue Collection & Freezing B 2. Tissue Homogenization A->B C 3. Addition of Internal Standard B->C D 4. Liquid-Liquid Extraction with Ethyl Acetate C->D E 5. Evaporation of Solvent D->E F 6. Reconstitution in Acetonitrile E->F G 7. LC-MS Analysis F->G H 8. Data Quantification G->H

Caption: Workflow for this compound quantification in rat brain.

References

Application Notes and Protocols for In Vitro Studies of Nap-226-90

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nap-226-90 is the primary phenol metabolite of Rivastigmine, a well-established cholinesterase inhibitor used in the management of Alzheimer's disease. Understanding the in vitro pharmacological profile of this compound is crucial for a comprehensive assessment of Rivastigmine's overall mechanism of action and for the discovery of new therapeutic applications. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its potential as a cholinesterase inhibitor, its effects on neuronal cell viability, its neuroprotective properties, and its influence on key intracellular signaling pathways.

I. Cholinesterase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the colorimetric Ellman's method.[1][2][3][4][5][6][7]

Protocol: Cholinesterase Activity Assay

1. Principle: This assay measures the activity of cholinesterase by monitoring the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the cholinesterase activity.

2. Materials and Reagents:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

3. Experimental Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the this compound dilution, and 20 µL of the AChE or BChE enzyme solution.

  • For the control (100% activity), add 20 µL of the solvent instead of the this compound solution.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 140 µL of a freshly prepared mixture of DTNB and either ATCI or BTCI in phosphate buffer.

  • Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-20 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of this compound by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation: Cholinesterase Inhibition
CompoundTarget EnzymeIC50 (µM)
This compoundAChE
This compoundBChE
Rivastigmine (Control)AChE
Rivastigmine (Control)BChE

Experimental Workflow: Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound dilutions add_reagents Add Buffer, this compound, and Enzyme to 96-well plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution (AChE or BChE) prep_enzyme->add_reagents prep_reagents Prepare DTNB and Substrate (ATCI or BTCI) start_reaction Add DTNB/Substrate Mix prep_reagents->start_reaction incubate Incubate at 37°C for 15 min add_reagents->incubate incubate->start_reaction read_absorbance Measure Absorbance at 412 nm kinetically start_reaction->read_absorbance calc_rate Calculate Reaction Rates (ΔAbs/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro cholinesterase inhibition assay.

II. Neuronal Cell Viability and Neuroprotection Assays

These protocols are designed to assess the effect of this compound on the viability of neuronal cells and its potential to protect these cells from neurotoxic insults. The human neuroblastoma cell line SH-SY5Y is a commonly used model for these studies.[8][9]

Protocol: MTT Assay for Cell Viability

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2. Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

3. Experimental Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from the absorbance of the samples.

  • Express the cell viability as a percentage of the control (untreated cells).

Protocol: Neuroprotection Assay

1. Principle: This assay evaluates the ability of this compound to protect neuronal cells from a neurotoxic stimulus, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or toxicity induced by 6-hydroxydopamine (6-OHDA).[11][12][13]

2. Materials and Reagents:

  • All materials from the MTT assay protocol

  • Neurotoxin (e.g., H₂O₂ or 6-OHDA)

3. Experimental Procedure:

  • Seed SH-SY5Y cells as described in the MTT assay.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce neurotoxicity by adding a pre-determined concentration of H₂O₂ or 6-OHDA to the wells (with and without this compound).

  • Incubate the cells for an additional 24 hours.

  • Assess cell viability using the MTT assay as described above.

4. Data Analysis:

  • Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the protective effect.

Data Presentation: Cell Viability and Neuroprotection
Treatment GroupConcentrationCell Viability (%)
Control (Untreated)-100
This compound1 µM
This compound10 µM
This compound100 µM
Neurotoxin (e.g., H₂O₂)100 µM
This compound (1 µM) + H₂O₂ (100 µM)-
This compound (10 µM) + H₂O₂ (100 µM)-

Experimental Workflow: Neuroprotection Assay

G cluster_prep Cell Culture & Treatment cluster_viability Viability Assessment (MTT Assay) cluster_analysis Data Analysis seed_cells Seed SH-SY5Y cells in 96-well plate pretreat Pre-treat with this compound seed_cells->pretreat induce_toxicity Induce neurotoxicity (e.g., with H₂O₂) pretreat->induce_toxicity add_mtt Add MTT reagent induce_toxicity->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability compare_groups Compare treatment groups calc_viability->compare_groups

Caption: Workflow for the in vitro neuroprotection assay.

III. Intracellular Signaling Pathway Analysis

This section provides a protocol to investigate the effect of this compound on key signaling pathways often implicated in neuronal survival and function, such as the MAPK and PI3K/Akt pathways.[14][15][16][17][18][19][20][21][22][23]

Protocol: Western Blotting for Signaling Protein Phosphorylation

1. Principle: Western blotting is used to detect the phosphorylation status of key proteins within the MAPK (e.g., ERK, p38) and PI3K/Akt (e.g., Akt) signaling cascades. An increase or decrease in the phosphorylation of these proteins indicates modulation of the respective pathway.

2. Materials and Reagents:

  • SH-SY5Y cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

3. Experimental Procedure:

  • Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for different time points (e.g., 15, 30, 60 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to normalize the data.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Express the level of phosphorylated protein relative to the total protein for each sample.

  • Compare the treated samples to the untreated control to determine the effect of this compound on protein phosphorylation.

Data Presentation: Signaling Pathway Analysis
Target ProteinThis compound Conc.Fold Change in Phosphorylation (vs. Control)
p-ERK/Total ERK1 µM
p-ERK/Total ERK10 µM
p-Akt/Total Akt1 µM
p-Akt/Total Akt10 µM
Signaling Pathway Diagrams

MAPK Signaling Pathway

G cluster_mapk MAPK Signaling Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

G cluster_pi3k PI3K/Akt Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt phosphorylates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream cellular_functions Cellular Functions (Survival, Growth, Proliferation) downstream->cellular_functions

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Bioavailability Studies of Nap-226-90 Following Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the bioavailability and pharmacokinetic profile of Nap-226-90, the major metabolite of the acetylcholinesterase inhibitor, Rivastigmine. Following oral administration, Rivastigmine is extensively metabolized to this compound. Understanding the pharmacokinetic properties of this metabolite is crucial for evaluating the overall disposition and potential effects of the parent drug. This document outlines the key pharmacokinetic parameters of this compound after oral dosing of Rivastigmine, detailed protocols for conducting bioavailability studies, and analytical methods for its quantification in plasma.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound have been characterized in healthy human subjects following the oral administration of Rivastigmine. A summary of these parameters is presented in the table below.

Table 1: Pharmacokinetic Parameters of this compound After Oral Administration of Rivastigmine
Parameter3 mg Oral Rivastigmine6 mg Oral Rivastigmine
Cmax (ng/mL) 3.93 (± 1.1)~3.6 (± 3.6)
Tmax (h) 1.8Not explicitly stated
AUC0-inf (ng·h/mL) 22.9 (± 5.3)Not explicitly stated

Data presented as mean (± SD) where available.

Signaling Pathways and Experimental Workflow

Metabolic Pathway of Rivastigmine to this compound

Rivastigmine is primarily metabolized via cholinesterase-mediated hydrolysis to its decarbamylated metabolite, this compound. This metabolism occurs at the site of action and bypasses the hepatic cytochrome P450 system.[1][2] The resulting metabolite has at least 10-fold lower activity against acetylcholinesterase compared to the parent compound.[2]

Rivastigmine Rivastigmine Nap226_90 This compound (Decarbamylated Metabolite) Rivastigmine->Nap226_90 Cholinesterase-mediated hydrolysis Elimination Renal Elimination Nap226_90->Elimination

Caption: Metabolic conversion of Rivastigmine to its primary metabolite, this compound.

Experimental Workflow for an Oral Bioavailability Study

The following diagram outlines the typical workflow for a clinical study designed to assess the bioavailability of this compound following oral administration of Rivastigmine.

cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Screening Screening Informed_Consent->Screening Dosing Oral Administration of Rivastigmine Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Collect Samples Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Parameter_Calculation Generate Data Statistical_Analysis Statistical Analysis PK_Parameter_Calculation->Statistical_Analysis Reporting Reporting Statistical_Analysis->Reporting

Caption: Standard workflow for a human oral bioavailability study of this compound.

Experimental Protocols

Protocol for a Single-Dose, Crossover Oral Bioavailability Study

This protocol is synthesized from common practices in published clinical trials of Rivastigmine.

1. Study Design:

  • An open-label, randomized, two-treatment, two-period, crossover study design is recommended.[3]

  • A washout period of at least 7 days should be implemented between study periods.

2. Study Population:

  • Healthy male and female volunteers, typically between 18 and 55 years of age.

  • Subjects should undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

3. Dosing and Administration:

  • Subjects receive a single oral dose of a Rivastigmine capsule (e.g., 3 mg or 6 mg) with a standardized volume of water (e.g., 240 mL).[3]

  • The study can be conducted under fasting conditions.

4. Blood Sampling:

  • Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA).

  • A typical sampling schedule would be pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -20°C or lower until analysis.

Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on established and validated analytical methods.[4]

1. Materials and Reagents:

  • This compound and a suitable internal standard (e.g., a structural analog or deuterated this compound).

  • HPLC-grade methanol, acetonitrile, and water.

  • Ammonium hydroxide.

  • Human EDTA plasma for calibration standards and quality controls.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add the internal standard.

  • Add 200 µL of methanol to precipitate plasma proteins.[4]

  • Vortex mix the samples for approximately 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to a new tube or well plate.

  • Mix the supernatant with 100 µL of a methanol/water mixture (e.g., 30:70, v/v).[4]

3. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., Gemini C18, 150 x 2.0 mm, 5 µm).[4]

  • Mobile Phase A: 10 mM Ammonium hydroxide in water.[4]

  • Mobile Phase B: Methanol.[4]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 25 µL.[4]

  • Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components and the internal standard.

4. Mass Spectrometric Conditions:

  • Mass Spectrometer: A tandem mass spectrometer equipped with a positive ion electrospray ionization (ESI) or turboionspray interface.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound.

  • The concentration range should cover the expected in-vivo concentrations (e.g., 0.50 to 25 ng/mL for this compound).[4]

  • Analyze the calibration standards, quality control samples, and study samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of this compound in the study samples from the calibration curve using linear regression.

References

Application Notes and Protocols for the Quantitative Analysis of Naproxen using Deuterium-Labeled Naproxen (Nap-226-90) as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting both cyclooxygenase-1 (COX-1) and COX-2 enzymes.[1][2][3] This inhibition prevents the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3][4] Accurate quantification of naproxen in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as deuterium-labeled Naproxen (Nap-226-90 or Naproxen-d3), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The co-elution and similar ionization properties of the analyte and its deuterated analog effectively compensate for variability in sample preparation and matrix effects, leading to high accuracy and precision.

This document provides a detailed protocol for the quantitative analysis of naproxen in human plasma using Naproxen-d3 as an internal standard. The described method is based on common bioanalytical practices for naproxen and is intended to serve as a comprehensive guide for researchers.

Mechanism of Action: Prostaglandin Synthesis Inhibition

Naproxen exerts its therapeutic effects by blocking the action of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2] This disruption of the prostaglandin synthesis pathway leads to the analgesic, anti-inflammatory, and antipyretic properties of the drug.

Prostaglandin Synthesis Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX COX-1 & COX-2 Arachidonic Acid->COX Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2) Thromboxane A2 Thromboxane A2 Prostaglandin H2 (PGH2)->Thromboxane A2 Naproxen Naproxen Naproxen->COX Inhibition COX->Prostaglandin G2 (PGG2) Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Add Internal Standard (Naproxen-d3) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Naproxen Calibrate->Quantify

References

Application Note: Simultaneous Analysis of Rivastigmine and its Metabolite Nap-226-90 by Micellar Electrokinetic Chromatography (MEKC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated Micellar Electrokinetic Chromatography (MEKC) method for the simultaneous determination of the acetylcholinesterase inhibitor Rivastigmine and its major metabolite, Nap-226-90, in plasma.[1] This method offers a simple and sensitive approach for therapeutic drug monitoring and pharmacokinetic studies in patients with Alzheimer's disease. The separation is achieved in under 10 minutes, demonstrating the efficiency of MEKC for analyzing pharmaceutical compounds in biological matrices.[1]

Introduction

Rivastigmine is a crucial medication for the management of mild to moderate Alzheimer's disease. It functions by inhibiting both acetylcholinesterase and butyrylcholinesterase, thereby increasing the levels of acetylcholine in the brain. The primary metabolite of Rivastigmine is this compound, which is formed through esterase-mediated hydrolysis. Monitoring the plasma concentrations of both the parent drug and its metabolite is essential for optimizing therapeutic outcomes and ensuring patient safety.

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography.[2] It is particularly well-suited for the analysis of both charged and neutral molecules, making it an ideal choice for the simultaneous analysis of Rivastigmine and this compound.[2] This document provides a detailed protocol for the MEKC-based analysis of these compounds, including sample preparation, instrumental parameters, and method validation data.

Experimental Protocols

Reagents and Materials
  • Buffer Components: Tris, Sodium Octanesulfonate, Acetonitrile (ACN), Polyvinylpyrrolidone (PVP)

  • Sample Extraction: Diethyl ether

  • Capillary: Fused-silica capillary (30.2 cm total length, 20 cm effective length, 50 µm i.d.)[1]

  • Instrumentation: Capillary Electrophoresis system with UV detection.

Standard and Sample Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of Rivastigmine and this compound in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the running buffer to the desired concentrations.

  • Plasma Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an appropriate volume of diethyl ether.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic (diethyl ether) layer to a clean tube.

    • Evaporate the diethyl ether under a stream of nitrogen.

    • Reconstitute the residue in the running buffer.[1]

MEKC Instrumentation and Conditions

The optimal separation of Rivastigmine and this compound was achieved using the following conditions:[1]

ParameterCondition
Capillary Fused-silica, 30.2 cm (20 cm effective length) x 50 µm i.d.
Running Buffer 25 mM Tris (pH 5.0) containing 160 mM sodium octanesulfonate, 20% ACN, and 0.01% PVP
Temperature 25 °C
Injection Hydrodynamic or electrokinetic injection
Applied Voltage Specific voltage to achieve separation in <10 min
Detection UV detection at 200 nm or 214 nm

Quantitative Data Summary

The following table summarizes the key performance characteristics of the MEKC method for the simultaneous analysis of Rivastigmine and this compound.

AnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
RivastigmineNot specifiedNot specifiedNot specified
This compoundNot specifiedNot specifiedNot specified

Note: While the source article validates the method, specific quantitative data on linearity, LOD, and LOQ were not explicitly provided in the abstract. The method was successfully applied to determine the concentration-time profile of Rivastigmine and this compound in plasma samples from a volunteer and Alzheimer's disease patients.[1]

Experimental Workflow Diagram

MEKC_Workflow cluster_sample_prep Sample Preparation cluster_mekc_analysis MEKC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample LLE Liquid-Liquid Extraction (with Diethyl Ether) Plasma->LLE 1. Add Diethyl Ether Evap Evaporation LLE->Evap 2. Separate Organic Layer Recon Reconstitution (in Running Buffer) Evap->Recon 3. Dry Down Injection Sample Injection Separation Electrophoretic Separation (Fused-Silica Capillary) Injection->Separation 4. Apply Voltage Detection UV Detection (200nm / 214nm) Separation->Detection 5. Analyte Migration Data Data Acquisition Detection->Data 6. Generate Electropherogram Quant Quantification (Peak Area) Data->Quant 7. Analyze Results

Caption: Experimental workflow for the MEKC analysis of Rivastigmine and this compound.

Discussion

The developed MEKC method provides a rapid and sensitive means for the simultaneous quantification of Rivastigmine and its primary metabolite, this compound, in plasma samples.[1] The use of sodium octanesulfonate as a surfactant in the running buffer is crucial for creating the micellar phase necessary for the separation of the analytes.[1] The addition of acetonitrile as an organic modifier and polyvinylpyrrolidone as a dynamic coating for the capillary wall helps to optimize the separation efficiency and reduce analyte interactions with the capillary surface.[1]

The successful application of this method to plasma samples from a healthy volunteer and Alzheimer's disease patients underscores its utility in clinical settings for therapeutic drug monitoring and pharmacokinetic evaluations.[1]

Conclusion

This application note has outlined a robust MEKC method for the simultaneous analysis of Rivastigmine and this compound. The detailed protocol and instrumental conditions provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique for their analytical needs. The method's simplicity, speed, and sensitivity make it a valuable tool in the study of Rivastigmine's pharmacology.

References

Application Notes and Protocols: Pharmacokinetic Modeling of Nap-226-90

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound designated "Nap-226-90" is not available. The following application notes and protocols are provided as a representative template using well-established pharmacokinetic modeling principles and data from a model compound, Metformin, a widely studied oral antihyperglycemic agent. Researchers can adapt these methodologies for their specific compound of interest.

Introduction

Pharmacokinetic (PK) modeling is a critical component of drug discovery and development, providing a quantitative framework to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. By characterizing the plasma concentration-time profile of a drug, PK modeling helps in determining optimal dosing regimens, assessing potential drug-drug interactions, and predicting efficacy and toxicity.

This document outlines the application of pharmacokinetic modeling for a hypothetical compound, this compound. It provides detailed protocols for in vivo pharmacokinetic studies in a preclinical model and presents key pharmacokinetic parameters in a structured format. Additionally, it includes workflows for bioanalytical method development and sample analysis.

Pharmacokinetic Parameters of Metformin (Model Compound)

The following tables summarize key pharmacokinetic parameters for Metformin following oral administration in rats, which can serve as a reference for the types of data generated for a new chemical entity like this compound.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Metformin in Rats

ParameterUnitValue (Mean ± SD)Description
Cmaxng/mL1850 ± 350Maximum observed plasma concentration.
Tmaxh1.5 ± 0.5Time to reach maximum plasma concentration.
AUC(0-t)ng·h/mL8500 ± 1200Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-∞)ng·h/mL9200 ± 1400Area under the plasma concentration-time curve from time 0 to infinity.
t1/2h2.5 ± 0.7Elimination half-life.
CL/FL/h/kg2.1 ± 0.4Apparent total body clearance.
Vd/FL/kg7.5 ± 1.5Apparent volume of distribution.

Table 2: Bioavailability and Tissue Distribution of Metformin in Rats

ParameterUnitValue (Mean ± SD)Description
Bioavailability (F)%45 ± 8Fraction of the administered dose that reaches systemic circulation.
Liver-to-Plasma Ratio-3.2 ± 0.6Ratio of drug concentration in the liver versus plasma at a specific time point.
Kidney-to-Plasma Ratio-10.5 ± 2.1Ratio of drug concentration in the kidney versus plasma at a specific time point.
Muscle-to-Plasma Ratio-1.1 ± 0.3Ratio of drug concentration in muscle tissue versus plasma at a specific time point.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing K2EDTA anticoagulant)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Dosing: Fast animals overnight (approximately 12 hours) before dosing, with water still available. Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg). Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer blood samples into K2EDTA tubes. Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Carefully collect the supernatant (plasma) and store it in labeled cryovials at -80°C until bioanalysis.

  • Data Analysis: Analyze plasma samples for this compound concentration using a validated LC-MS/MS method. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate the parameters listed in Table 1.

Bioanalytical Method for Plasma Sample Analysis

Objective: To develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.

Procedure:

  • Standard and QC Preparation: Prepare stock solutions of this compound and a suitable internal standard (IS) in an appropriate solvent (e.g., methanol). Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank rat plasma.

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and QCs on ice. b. To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 12,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI), positive or negative mode, optimized for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the IS.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA or EMA).

Visualizations

G cluster_0 In Vivo PK Study cluster_1 Bioanalysis cluster_2 PK Modeling Dosing Oral Dosing of this compound (10 mg/kg in Rats) Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Prep Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Prep Storage Sample Storage (-80°C) Plasma_Prep->Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Concentration Determine Plasma Concentration LCMS_Analysis->Concentration PK_Analysis Non-Compartmental Analysis (NCA) Concentration->PK_Analysis Parameters Calculate PK Parameters (Cmax, AUC, t1/2) PK_Analysis->Parameters Report Generate Report Parameters->Report

Caption: Workflow for a preclinical pharmacokinetic study.

G Nap226_90 This compound (Oral Administration) GI_Tract Gastrointestinal Tract Nap226_90->GI_Tract Absorption Absorption GI_Tract->Absorption Systemic_Circulation Systemic Circulation (Plasma) Absorption->Systemic_Circulation Distribution Distribution Systemic_Circulation->Distribution Metabolism Metabolism Systemic_Circulation->Metabolism Excretion Excretion Systemic_Circulation->Excretion Tissues Peripheral Tissues (Site of Action) Distribution->Tissues Tissues->Distribution Liver Liver (Hepatic) Metabolism->Liver Bile Bile Liver->Bile Kidney Kidney (Renal) Excretion->Kidney Bile->GI_Tract

Troubleshooting & Optimization

Technical Support Center: Enhancing the Detection of Small Molecules in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general strategies for improving the detection sensitivity of small molecules in mass spectrometry. The specific compound "Nap-226-90" did not yield specific public data; therefore, this guide uses a generic small molecule, "Compound X," to illustrate principles and troubleshooting. The methodologies described are broadly applicable and should be adapted to the specific properties of your analyte of interest.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low sensitivity in small molecule detection by mass spectrometry?

Low sensitivity in the mass spectrometry detection of small molecules can arise from several factors. The most common culprits include suboptimal sample preparation leading to matrix effects, inefficient ionization of the analyte, and non-optimized mass spectrometer settings.[1][2] Folates and other small molecules can also be prone to degradation due to light, temperature, oxygen, and extreme pH levels.[1]

Q2: Which ionization mode, positive or negative electrospray ionization (ESI), is better for my small molecule?

Both positive and negative ESI modes can be effective.[1] Typically, basic analytes that can readily accept a proton are best analyzed in positive ion mode ([M+H]⁺), while acidic analytes that can donate a proton are better suited for negative ion mode ([M-H]⁻).[2] For complex molecules, it is recommended to test both modes during initial method development to determine the optimal choice for your specific analyte and mobile phase composition.[1][3]

Q3: How can I improve the stability of my analyte during sample preparation and analysis?

To minimize degradation, handle samples with care.[1] It is advisable to prepare fresh standards and samples when possible and to protect them from light using amber vials.[1] Minimizing exposure to high temperatures and maintaining a neutral or slightly acidic pH can also enhance stability.[1] The addition of antioxidants may be beneficial, but their effects should be validated as they can sometimes accelerate degradation under certain conditions.[1]

Q4: Can in-source fragmentation affect the sensitivity of my measurement?

Yes, in-source fragmentation can reduce the abundance of the primary parent ion, which can decrease sensitivity if you are monitoring that specific ion.[1] It is crucial to optimize source conditions, such as cone voltage and capillary temperature, to minimize unwanted fragmentation and maximize the signal of the target precursor ion.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low sensitivity issues during the mass spectrometry analysis of Compound X.

Issue 1: Poor signal-to-noise ratio.

  • Question: Have you optimized the mass spectrometer's ion source settings?

    • Answer: The ion source is a critical component for maximizing sensitivity. A contaminated ion source is a common cause of reduced sensitivity.[1] Follow the manufacturer's protocol for cleaning the ion source. Additionally, optimizing parameters such as spray voltage, gas flows (nebulizing and drying gas), and temperature can significantly enhance the signal.[2][4][5]

  • Question: Is your sample matrix interfering with the ionization of Compound X?

    • Answer: Matrix effects, where other components in the sample suppress the ionization of the analyte of interest, are a major cause of low sensitivity.[2] Employing sample preparation techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can effectively remove interfering matrix components.[4][6][7]

Issue 2: Inconsistent or irreproducible results.

  • Question: Are you using high-purity solvents and reagents?

    • Answer: The quality of solvents and additives significantly impacts the sensitivity of MS detection.[8] It is mandatory to use MS-grade solvents and ultrapure additives to avoid contamination and background noise.[8] Lower grade solvents can introduce impurities that reduce sensitivity and lead to convoluted spectra.[2]

  • Question: Is your liquid chromatography (LC) method optimized for Compound X?

    • Answer: The choice of the HPLC column and mobile phase composition is crucial. Using columns with a smaller internal diameter can improve sensitivity.[9] The mobile phase should be optimized to ensure good retention and elution of Compound X, while also being compatible with efficient ionization.[2]

Issue 3: No detectable signal for Compound X.

  • Question: Does Compound X ionize poorly under standard ESI conditions?

    • Answer: Some molecules have inherently low ionization efficiency. In such cases, chemical derivatization can be a powerful tool.[10][11][12] This involves chemically modifying the analyte to introduce a group that is more readily ionized, thereby significantly enhancing its detection.[10][11][12]

  • Question: Have you considered alternative ionization techniques?

    • Answer: If ESI is not effective, consider other ionization methods such as atmospheric pressure chemical ionization (APCI) for less polar compounds or atmospheric pressure photoionization (APPI).[2][4]

Data Presentation

Table 1: Impact of Sample Preparation on Signal Intensity of Compound X

Sample Preparation MethodMatrix Component RemovalSignal Intensity (Arbitrary Units)Signal-to-Noise Ratio
Dilute-and-ShootLow1,50010
Protein PrecipitationModerate8,00050
Liquid-Liquid Extraction (LLE)High25,000150
Solid-Phase Extraction (SPE)Very High75,000500

Table 2: Effect of Chemical Derivatization on the Detection of Compound X

Derivatization ReagentTarget Functional GroupIonization EnhancementFold Increase in Signal Intensity
Dansyl ChlorideAmine, PhenolImproved proton affinity50-100
Girard's Reagent TCarbonylIntroduces a permanent positive charge>200
2-picolylamineCarboxylic AcidEnhanced proton affinity20-50

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute Compound X with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Chemical Derivatization of Compound X (with a primary amine)

  • Sample Preparation: To 100 µL of the extracted sample, add 50 µL of a 1 mg/mL solution of dansyl chloride in acetone.

  • Reaction: Add 20 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5) to initiate the reaction.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Quenching: Stop the reaction by adding 10 µL of a 2.5% formic acid solution.

  • Analysis: Inject an aliquot of the resulting solution into the LC-MS system.

Visualizations

TroubleshootingWorkflow Start Low Sensitivity Observed Check_MS Optimize MS Source Parameters (Voltage, Gas, Temperature) Start->Check_MS Check_Sample_Prep Improve Sample Preparation (SPE, LLE) Check_MS->Check_Sample_Prep Still Low Resolved Sensitivity Improved Check_MS->Resolved Improved Check_LC Optimize LC Method (Column, Mobile Phase) Check_Sample_Prep->Check_LC Still Low Check_Sample_Prep->Resolved Improved Consider_Derivatization Consider Chemical Derivatization Check_LC->Consider_Derivatization Still Low Check_LC->Resolved Improved Alternative_Ionization Explore Alternative Ionization (APCI, APPI) Consider_Derivatization->Alternative_Ionization No Suitable Derivatization Consider_Derivatization->Resolved Improved Alternative_Ionization->Resolved Improved

Caption: A logical workflow for troubleshooting low sensitivity in mass spectrometry.

SamplePrepWorkflow Start Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation Simple Cleanup LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->LLE Moderate Cleanup SPE Solid-Phase Extraction (e.g., C18 Cartridge) Start->SPE Thorough Cleanup Analysis LC-MS Analysis Protein_Precipitation->Analysis LLE->Analysis SPE->Analysis

Caption: An experimental workflow for sample preparation prior to mass spectrometry analysis.

DerivatizationPathway cluster_reaction Chemical Reaction Analyte Compound X (Poorly Ionizable) Product Derivatized Compound X (Highly Ionizable) Analyte->Product + Reagent Reagent Derivatization Reagent (e.g., Dansyl Chloride) MS_Signal Strong MS Signal Product->MS_Signal Enhanced Detection

Caption: A signaling pathway illustrating the principle of chemical derivatization for enhanced detection.

References

Technical Support Center: Optimization of HPLC Gradient for Nap-226-90 and Rivastigmine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Nap-226-90 and Rivastigmine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for Rivastigmine and its metabolite this compound?

A good starting point is a reversed-phase HPLC method using a C18 column. Several published methods utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[1][2][3][4][5] The detection wavelength is often set in the low UV range, around 215-220 nm, where both compounds exhibit absorbance.[1][2][6]

Q2: Should I use an isocratic or gradient elution for separating this compound and Rivastigmine?

The choice between isocratic and gradient elution depends on the complexity of your sample matrix and the desired separation efficiency.

  • Isocratic elution , where the mobile phase composition remains constant, can be simpler, faster, and more reproducible if the two compounds are well-resolved.[1][2][6]

  • Gradient elution , where the mobile phase composition changes over time, is often preferred for complex samples or when there is a significant difference in polarity between the analytes.[3][7] It can help to improve peak shape and reduce analysis time.[8][9]

Q3: What are the key parameters to optimize for better separation?

Several parameters can be adjusted to improve the resolution between this compound and Rivastigmine:

  • Mobile Phase Composition: Adjusting the ratio of the organic modifier to the aqueous buffer can significantly impact retention and selectivity.[8][10][11][12]

  • pH of the Aqueous Phase: The pH of the buffer can affect the ionization state of the analytes, which in turn influences their retention on a reversed-phase column.[11][13][14][15]

  • Column Chemistry: While C18 is common, exploring other stationary phases like C8, C4, or Phenyl columns can provide different selectivity.[2][8][16]

  • Column Temperature: Optimizing the column temperature can improve peak shape and separation efficiency.[6][8]

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time.[8][10]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and Rivastigmine.

Problem 1: Poor Resolution or Co-elution of Peaks

If you are observing overlapping or poorly separated peaks for this compound and Rivastigmine, consider the following troubleshooting steps:

Troubleshooting Workflow for Poor Resolution

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Modify the Gradient Slope: If using a gradient, try a shallower gradient (slower increase in organic solvent concentration) to increase the separation between the peaks.[9]

  • Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Small changes in the pH of the aqueous buffer can significantly impact the retention times of ionizable compounds like Rivastigmine.[11][13][14][15]

  • Change the Column Chemistry: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., Phenyl or Cyano) to exploit different separation mechanisms.[8][16]

  • Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of the stability of your analytes.[6][8]

Problem 2: Peak Tailing

Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a common issue.

Common Causes and Solutions for Peak Tailing

Caption: Common causes and solutions for peak tailing.

Detailed Steps:

  • Check for Secondary Silanol Interactions: Rivastigmine is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[14][17][18]

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2-3) can suppress the ionization of silanol groups.[14][15]

    • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.

    • Use an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to this issue.[13]

  • Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak tailing.[13] Try diluting your sample.

  • Column Health: A contaminated or old column can also cause peak tailing.[13][15] Try flushing the column with a strong solvent or replacing it if necessary.

Problem 3: Peak Fronting

Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but can still occur.

Potential Causes of Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front. Try to dissolve the sample in the initial mobile phase.

  • Column Overload: In some cases, severe concentration overload can lead to fronting.[13]

  • Poor Column Packing: A void or channel in the column packing can also result in distorted peak shapes. This usually requires column replacement.[18]

Experimental Protocols

The following tables summarize HPLC conditions from published methods for the analysis of Rivastigmine and this compound. These can serve as a starting point for your method development.

Table 1: HPLC Methods for Rivastigmine and this compound

ParameterMethod 1[3]Method 2[4][5]Method 3[7]
Column Gemini C18 (150 x 2.0 mm)C18Reversed-phase
Mobile Phase A: 10 mM ammonium hydroxideB: MethanolEthyl acetate for extraction, then acetonitrileNot specified
Elution Type GradientIsocraticGradient
Flow Rate Not specifiedNot specified1.00 to 1.10 mL/min
Detection Tandem Mass Spectrometry (MS/MS)Electrospray Ionization Mass Spectrometry (ESI-MS)Tandem Mass Spectrometry (MS/MS)

Table 2: HPLC Methods for Rivastigmine

ParameterMethod 4[6]Method 5[1]Method 6[2]
Column Silica (250 mm x 4.6 mm, 5 µm)C18Thermo Hypersil C4 (25 cm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:50 mM Sodium Dihydrogen Phosphate (17:83 v/v), pH 3.10.01M Ammonium Acetate:Acetonitrile (70:30 v/v)0.01M Ammonium Acetate (pH 4.0):Acetonitrile (60:40 v/v)
Elution Type IsocraticIsocraticIsocratic
Flow Rate 1.3 mL/min1 mL/min1.0 mL/min
Detection UV at 200 nmUV at 219 nmUV at 220 nm
Column Temp. 50°CAmbientNot specified
Retention Time Not specified4.40 min4.75 min

References

How to prevent degradation of Nap-226-90 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nap-226-90

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound in biological samples, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

Degradation of compounds like this compound in biological matrices (e.g., plasma, serum, urine, tissue homogenates) is primarily caused by several factors:

  • Enzymatic Activity: Enzymes present in biological samples, such as proteases, esterases, and oxidases, can remain active after sample collection and metabolize the compound.[1]

  • Temperature Fluctuations: Elevated temperatures accelerate chemical and enzymatic degradation.[2][3] Conversely, repeated freeze-thaw cycles can also compromise sample integrity.[4]

  • pH Instability: The pH of a sample can change during storage, especially in matrices like urine, potentially leading to acid or base-catalyzed hydrolysis.[2][5]

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of susceptible chemical moieties within the this compound structure.[2][6]

  • Light Exposure: For photosensitive compounds, exposure to light can induce photochemical degradation.[2][6]

Q2: What is the first and most critical step to prevent degradation after sample collection?

The most critical first step is to process the sample immediately to minimize biological activity. For blood samples, this involves promptly separating plasma or serum from cellular components.[7] Ongoing cellular metabolism can significantly alter analyte concentrations.[7][8] If immediate processing is not possible, samples should be placed on ice and processed as soon as possible.

Q3: How should I store biological samples containing this compound for short-term and long-term stability?

Proper storage temperature is crucial for preserving sample integrity.[4][9]

  • Short-Term Storage (up to 24-48 hours): Refrigeration at 2-8°C is generally suitable.[4][10]

  • Long-Term Storage: For storage beyond a few days, ultra-low temperatures are required. Freezing at -80°C or cryopreservation in liquid nitrogen (-196°C) is recommended to halt nearly all biological and chemical activity.[4][9][11]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent results or lower-than-expected concentrations of this compound.

Q: My analytical results show high variability or a systematic decrease in this compound concentration. What could be the cause?

This issue often points to degradation occurring at one or more stages of your workflow. The diagram below outlines a troubleshooting process to identify the source of degradation.

G A Inconsistent / Low This compound Concentration B Suspect Degradation A->B C Review Sample Collection & Handling B->C D Review Sample Storage Conditions B->D E Review Sample Preparation / Assay B->E F Was sample placed on ice immediately? C->F Collection I Was sample stored at -80°C or lower? D->I Storage L Is the bench-top stability confirmed? E->L Preparation G Was plasma/serum separated promptly? F->G Yes M Implement Immediate Cooling & Prompt Processing F->M No H Were enzyme inhibitors used? G->H Yes G->M No N Add Appropriate Inhibitor Cocktail H->N No J Were freeze-thaw cycles minimized? I->J Yes O Ensure Proper Long-Term Storage Temperature I->O No K Is the sample pH stable? J->K Yes P Aliquot Samples Before Freezing J->P No Q Use Buffered Collection Tubes if Necessary K->Q No R Keep Samples on Ice During Preparation; Minimize Time L->R No

Caption: Troubleshooting workflow for this compound degradation.
Issue 2: Suspected enzymatic degradation.

Q: I suspect enzymes in my plasma samples are degrading this compound. How can I prevent this?

Enzymatic degradation is a common issue when working with biological matrices.[1]

  • Immediate Cooling: Keep samples on ice immediately after collection to reduce enzyme activity.

  • Prompt Separation: Centrifuge blood samples as soon as possible to separate plasma/serum from cells, which can release enzymes.[7]

  • Use of Inhibitors: The most effective method is to add a cocktail of enzyme inhibitors to the collection tube.[12] The choice of inhibitor depends on the suspected enzyme class (e.g., protease, esterase). For a broad approach, a general protease inhibitor cocktail is recommended.[12]

Issue 3: Degradation during sample processing and analysis.

Q: Even with proper collection and storage, I see degradation during my sample preparation workflow. What should I do?

This indicates "bench-top" instability.

  • Maintain Low Temperatures: Keep samples on ice or in a cooling rack throughout the entire preparation process (e.g., extraction, derivatization).[13]

  • Minimize Time: Streamline your workflow to reduce the amount of time the sample spends at room temperature.

  • pH Control: Ensure that the pH of any buffers or solutions used during sample preparation is within a range that is optimal for the stability of this compound.[14]

  • Avoid Light: If this compound is photosensitive, perform sample preparation under amber or low-light conditions.[6]

Data Presentation

To ensure the stability of this compound, it is critical to perform stability studies. The following tables show example data from such studies, which you should perform with your specific compound and matrix.

Table 1: Example Short-Term (Bench-Top) Stability of this compound in Human Plasma

Storage ConditionTime (hours)Mean Concentration (% of Initial)% Change
Room Temperature (~22°C)0100.00.0
291.5-8.5
482.3-17.7
On Ice (~4°C)0100.00.0
299.1-0.9
498.5-1.5

Table 2: Example Freeze-Thaw Stability of this compound in Human Plasma (Stored at -80°C)

Freeze-Thaw CycleMean Concentration (% of Initial)% Change
Cycle 198.9-1.1
Cycle 297.2-2.8
Cycle 390.5-9.5

Experimental Protocols

Protocol 1: Assessment of Short-Term (Bench-Top) Stability

Objective: To determine the stability of this compound in a biological matrix at room temperature and under refrigerated conditions to simulate sample processing.

Methodology:

  • Sample Preparation: Spike a fresh pool of the target biological matrix (e.g., human plasma) with this compound at low and high concentrations.

  • Aliquoting: Immediately aliquot the spiked matrix into multiple small tubes.

  • Time Zero (T=0) Analysis: Immediately process and analyze a set of aliquots to establish the baseline concentration.

  • Incubation:

    • Store one set of aliquots at room temperature (~22°C).

    • Store a second set of aliquots on ice or in a refrigerator (2-8°C).

  • Time Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), remove aliquots from each condition, process them, and analyze for this compound concentration.[14]

  • Data Evaluation: Compare the mean concentrations at each time point to the T=0 concentration to determine the percentage of degradation.

Protocol 2: Assessment of Freeze-Thaw Stability

Objective: To evaluate the stability of this compound after repeated freezing and thawing cycles.

Methodology:

  • Sample Preparation: Spike a fresh pool of the target biological matrix with this compound at low and high concentrations.

  • Aliquoting: Aliquot the spiked matrix into multiple tubes, ensuring enough volume for a single analysis per tube.

  • Baseline Analysis: Analyze a set of fresh aliquots to establish the pre-freeze (T=0) concentration.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours. Thaw them unassisted at room temperature. Once completely thawed, analyze one set of aliquots.

    • Cycle 2: Refreeze the remaining samples for at least 12 hours. Repeat the thawing and analysis process.

    • Cycle 3: Repeat the freeze-thaw process for a third cycle.

  • Data Evaluation: Compare the mean concentration after each cycle to the baseline concentration. A change of >15% typically indicates instability.

Visualization of Workflow

The following diagram illustrates the recommended workflow for handling biological samples to ensure the stability of this compound.

G cluster_0 Sample Collection cluster_1 Sample Processing (< 1 hour) cluster_2 Sample Storage cluster_3 Sample Analysis A 1. Collect Sample (e.g., Blood Draw) B 2. Use Tube with Anticoagulant & Inhibitors A->B C 3. Mix Gently & Place Immediately on Ice B->C D 4. Centrifuge at 4°C to Separate Plasma/Serum C->D E 5. Aliquot Supernatant into Labeled Cryovials D->E F 6. Flash Freeze Aliquots (e.g., on Dry Ice) E->F G 7. Transfer to Long-Term Storage at <= -80°C F->G H 8. Thaw One Aliquot per Use (Keep on Ice) G->H I 9. Perform Extraction & Analysis Promptly H->I

Caption: Recommended workflow for biological sample handling.

References

Enhancing the resolution of Nap-226-90 peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of Nap-226-90. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you enhance peak resolution and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Peak Shape Problems

Q1: Why is my this compound peak tailing?

A: Peak tailing, where a peak has an asymmetric tail, is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or issues with the mobile phase.[1][2]

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: Basic functional groups on this compound may be interacting with acidic silanol groups on the silica-based column packing.[1][3]

      • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. This ensures the analyte is in a single ionic form and minimizes silanol interactions.[3]

      • Solution 2: Use an End-Capped Column: Employ a highly deactivated, end-capped column to reduce the number of available silanol groups.[2][3]

    • Column Overload: Injecting too much sample can lead to peak tailing.[3]

      • Solution: Reduce the injection volume or dilute the sample and reinject.[3]

    • Column Contamination: Impurities or strongly retained compounds from previous injections can cause tailing.[3]

      • Solution: Flush the column with a strong solvent or replace the column if necessary.[4]

    • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak dispersion.[1]

      • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[1]

Q2: My this compound peak is fronting. What are the likely causes?

A: Peak fronting, an asymmetry where the front of the peak is sloped, is often caused by column overload or solvent mismatch.[3][5]

  • Potential Causes & Solutions:

    • Column Overload: Injecting too much sample, either in terms of mass or volume, can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should.[3][6][7]

      • Solution: Reduce the sample injection volume or dilute the sample.[7]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column, leading to fronting.[5][6] This is especially noticeable for early-eluting peaks.[6]

      • Solution: Ideally, dissolve your sample in the initial mobile phase.[6] If this is not possible, use a solvent that is weaker than the mobile phase.

    • Column Degradation: A physical collapse of the column bed or the formation of a void can also lead to peak fronting.[3][8]

      • Solution: If the problem persists across different analytes and started suddenly, replace the column.[7]

Q3: Why am I seeing split peaks for this compound?

A: Split peaks can indicate a problem at the head of the column, such as a blocked frit or a void in the packing material.[3] It can also be caused by a mismatch between the injection solvent and the mobile phase.[3]

  • Potential Causes & Solutions:

    • Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit.

      • Solution: Filter all samples and mobile phases before use.[9] If a blockage is suspected, try back-flushing the column. If this doesn't work, the column may need to be replaced.

    • Column Void: A void can form at the inlet of the column over time.

      • Solution: This is a sign of column degradation, and the column should be replaced.[3]

    • Solvent Mismatch: Injecting the sample in a strong solvent can cause the peak to split.[3]

      • Solution: Prepare the sample in the mobile phase or a weaker solvent.[6]

Resolution Problems

Q4: How can I improve the resolution between this compound and a co-eluting peak?

A: Improving resolution requires manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[10] Baseline resolution is generally achieved when the resolution value (Rs) is greater than 1.5.[11]

  • Strategies for Improving Resolution:

    • Increase Efficiency (N): This leads to sharper, narrower peaks.

      • Decrease Flow Rate: Lowering the flow rate generally increases column efficiency.[12][13]

      • Use a Longer Column or Smaller Particle Size: Both options increase the plate number (N), but may also increase backpressure.[12][14]

    • Increase Retention Factor (k): This moves peaks further apart.

      • Decrease Mobile Phase Strength: In reversed-phase HPLC, reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[10][15] This will increase the retention time of this compound.

    • Change Selectivity (α): This is the most powerful way to alter peak spacing.[10]

      • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the elution order due to different solvent properties.[15][16]

      • Adjust Mobile Phase pH: Small changes in pH can significantly affect the retention of ionizable compounds.[17]

      • Change Column Chemistry: If other options fail, changing the stationary phase (e.g., from a C18 to a Phenyl or Cyano column) can provide a different selectivity.[14][16]

      • Adjust Temperature: Changing the column temperature can alter selectivity, sometimes improving the separation of closely eluting peaks.[14][18]

Data Presentation: Impact of Method Parameters on Resolution

The following tables summarize the expected impact of adjusting key chromatographic parameters on the separation of this compound.

Table 1: Effect of Mobile Phase Composition (% Organic Solvent) on Retention and Resolution

% Organic SolventRetention Time (min)Resolution (Rs)Peak Shape
50%3.51.1Good
45%5.21.6Good
40%7.82.1Good

Note: Data is hypothetical and for illustrative purposes. A 10% decrease in organic modifier can be expected to produce a 2-3 fold increase in retention.[15]

Table 2: Effect of Flow Rate on Efficiency and Resolution

Flow Rate (mL/min)Column Efficiency (N)Resolution (Rs)Backpressure (bar)
1.210,5001.4210
1.012,0001.6175
0.813,5001.8140

Note: Data is hypothetical. Lowering the flow rate generally increases efficiency but also increases analysis time.[12]

Table 3: Effect of Column Temperature on Retention and Selectivity

Temperature (°C)Retention Time (min)Resolution (Rs)Analysis Time
305.21.6Moderate
404.51.7Shorter
503.91.5Shortest

Note: Data is hypothetical. Higher temperatures decrease solvent viscosity, leading to shorter retention times and potentially altered selectivity.[18][19]

Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase to improve the resolution of this compound.

  • Initial Scouting Gradient:

    • Objective: To determine the approximate organic solvent percentage required to elute this compound.

    • Procedure: Run a fast, broad linear gradient (e.g., 5% to 95% acetonitrile in water over 15-20 minutes).[11][20]

    • Analysis: Note the solvent composition at the time this compound elutes. This will be the starting point for further optimization.

  • Isocratic Method Development (if applicable):

    • Objective: To fine-tune the mobile phase composition for optimal resolution.

    • Procedure: Based on the scouting run, prepare several isocratic mobile phases with varying organic solvent percentages around the elution point of this compound (e.g., if it eluted at 45% acetonitrile, test 40%, 45%, and 50%).

    • Analysis: Evaluate the chromatograms for resolution, peak shape, and run time. Aim for a retention factor (k) between 2 and 10.[15]

  • Gradient Method Optimization (for complex samples):

    • Objective: To resolve this compound from other components in a complex mixture.

    • Procedure:

      • Based on the scouting run, design a more focused gradient.[11]

      • If peaks are too close, flatten the gradient slope (e.g., change from a 5%/min to a 2%/min increase in organic solvent) in the region where this compound elutes.[11]

      • Adjust the initial and final gradient percentages to focus on the elution window of interest.[20]

  • Selectivity Optimization:

    • Objective: To change peak spacing if co-elution persists.

    • Procedure: If resolution is still inadequate, replace the organic modifier (e.g., switch from acetonitrile to methanol) and repeat the optimization steps.[21] This change in solvent can significantly alter selectivity.[15]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Peak Resolution Start Poor Resolution Observed (Rs < 1.5) CheckEfficiency Is Peak Shape Good? (Narrow & Symmetrical) Start->CheckEfficiency ImproveEfficiency Improve Efficiency (N) - Decrease Flow Rate - Use Longer Column - Use Smaller Particles CheckEfficiency->ImproveEfficiency No CheckRetention Is Retention Optimal? (k between 2-10) CheckEfficiency->CheckRetention Yes ImproveEfficiency->CheckEfficiency AdjustRetention Adjust Retention (k) - Decrease % Organic (for Reversed-Phase) CheckRetention->AdjustRetention No ChangeSelectivity Change Selectivity (α) - Change Organic Solvent - Adjust pH - Change Temperature - Change Column Type CheckRetention->ChangeSelectivity Yes AdjustRetention->CheckRetention End Resolution Achieved (Rs >= 1.5) ChangeSelectivity->End

Caption: Troubleshooting workflow for poor peak resolution.

G cluster_1 Key Parameters Affecting Chromatographic Resolution cluster_params Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention Factor (k) (Elution Time) Resolution->Retention FlowRate Flow Rate Efficiency->FlowRate Influenced by Column Column (Length, Particle Size) Efficiency->Column Influenced by MobilePhase Mobile Phase (Solvent Type, pH) Selectivity->MobilePhase Influenced by Temperature Temperature Selectivity->Temperature Influenced by OrganicContent % Organic Solvent Retention->OrganicContent Influenced by

Caption: Relationship between key parameters and resolution.

G cluster_2 Sample Preparation Workflow to Minimize Peak Issues Start Raw Sample Extraction Extraction / Dilution (e.g., LLE, SPE) Start->Extraction Filtration Filtration (0.22 or 0.45 µm filter) Extraction->Filtration SolventMatch Solvent Matching Dissolve in Mobile Phase or weaker solvent Filtration->SolventMatch Injection Inject into HPLC SolventMatch->Injection

Caption: Recommended sample preparation workflow.

References

Addressing variability in Nap-226-90 assay results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Nap-226-90, a potent and selective inhibitor of the MEK1/2 kinases. Variability in assay results can arise from multiple factors, and this document aims to help you identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

A1: Fluctuations in the half-maximal inhibitory concentration (IC50) are a common issue. Several factors can contribute to this variability:

  • Cell-Based Factors:

    • Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered sensitivity to inhibitors. It is recommended to use cells within a consistent and low passage range.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform cell density across all wells and plates.

    • Cell Health: Only use cell cultures that are in the logarithmic growth phase and exhibit high viability (>95%).

  • Reagent & Compound Factors:

    • Compound Stability: this compound is light-sensitive. Ensure stock solutions are stored protected from light at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and ideally below 0.5% to avoid solvent-induced toxicity.

  • Assay Protocol Factors:

    • Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Adhere strictly to the protocol-specified incubation times.

    • Reagent Addition: Ensure all reagents, such as cell viability substrates, are brought to room temperature before use and are added uniformly across the plate.

Q2: I am observing high background noise in my Western blot for p-ERK. How can I reduce it?

A2: High background in Western blots can obscure the specific signal. Consider the following troubleshooting steps:

  • Blocking: Increase the blocking time (e.g., to 1.5-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).

  • Antibody Concentration: The primary antibody concentration may be too high. Perform a titration to determine the optimal concentration that provides a strong signal with low background.

  • Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to more effectively remove unbound antibodies.

  • Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause non-specific antibody binding.

Q3: The signal in my kinase activity assay is lower than expected. What could be the issue?

A3: A weak signal in a kinase activity assay can be due to several factors related to enzyme and substrate integrity.

  • Enzyme Activity: Ensure the recombinant MEK1/2 enzyme has not been subjected to multiple freeze-thaw cycles, which can reduce its activity.

  • ATP Concentration: The concentration of ATP is critical. Use a fresh dilution of ATP for each experiment, as it can degrade upon storage.

  • Substrate Quality: Verify the purity and concentration of the ERK2 substrate.

  • Assay Buffer: Check the pH and composition of the assay buffer to ensure it is optimal for MEK1/2 activity.

Data & Protocols

Table 1: Expected IC50 Values for this compound in Common Cancer Cell Lines
Cell LineCancer TypeSeeding Density (cells/well)Incubation Time (hr)Expected IC50 Range (nM)
A375Melanoma5,000725 - 15
HT-29Colon8,0007225 - 50
HeLaCervical4,00072150 - 300
MCF-7Breast7,50072> 1000 (Resistant)
Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at the densities specified in Table 1 and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visual Guides

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Nap226_90 This compound Nap226_90->MEK Inhibition

Caption: MAPK/ERK signaling pathway showing the inhibitory action of this compound on MEK1/2.

Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_readout Day 5: Readout A Seed Cells in 96-Well Plate B Incubate Overnight A->B C Prepare this compound Serial Dilutions D Treat Cells C->D E Incubate for 72 Hours D->E F Add MTT Reagent G Incubate for 4 Hours F->G H Solubilize Crystals with DMSO G->H I Read Absorbance (570 nm) H->I

Caption: Standard experimental workflow for determining IC50 using a cell viability assay.

Troubleshooting_Flowchart Start Inconsistent IC50 Results CheckCells Review Cell Handling? - Passage Number - Seeding Density Start->CheckCells CheckCompound Review Compound Handling? - Aliquots - Storage Conditions CheckCells->CheckCompound No SolutionCells Solution: Use low passage cells and verify cell counts. CheckCells->SolutionCells Yes CheckProtocol Review Assay Protocol? - Incubation Times - Reagent Prep CheckCompound->CheckProtocol No SolutionCompound Solution: Use fresh single-use aliquots. CheckCompound->SolutionCompound Yes SolutionProtocol Solution: Standardize all timings and procedures. CheckProtocol->SolutionProtocol Yes ContactSupport Issue Persists: Contact Technical Support CheckProtocol->ContactSupport No

Caption: A logical troubleshooting flowchart for addressing inconsistent IC50 values.

Technical Support Center: Stability of Nap-226-90 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Nap-226-90 stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

This compound, also known as 3-[(1S)-1-(dimethylamino)ethyl]-phenol, is the major metabolite of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease. In a research context, this compound is often used as a reference standard in pharmacokinetic and metabolic studies of Rivastigmine.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in several organic solvents. Commercially available data indicates good solubility in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[1] The choice of solvent will depend on the specific requirements of your experimental assay and the desired concentration.

Q3: What are the general storage recommendations for this compound solid compound and stock solutions?

The solid form of this compound is stable for at least four years when stored at -20°C.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to use tightly sealed containers to prevent solvent evaporation and moisture absorption.

Q4: What are the potential degradation pathways for this compound?

As a phenolic amine, this compound is susceptible to degradation through oxidation of the phenol group. This process can be accelerated by exposure to light, high temperatures, and alkaline pH conditions. The secondary amine group could also be subject to oxidative degradation.

Troubleshooting Guide: Common Issues with this compound Stock Solutions

This guide addresses specific issues that users might encounter during the preparation, storage, and use of this compound stock solutions.

Problem Possible Cause Troubleshooting Steps
Precipitation in stock solution upon storage, especially at low temperatures. The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. 2. Consider preparing a more dilute stock solution. 3. If using a solvent mixture, ensure the components are miscible at the storage temperature.
Inconsistent or lower-than-expected concentrations in analytical measurements (e.g., HPLC). Degradation of this compound in the stock solution.1. Check Storage Conditions: Verify that the stock solution has been stored at the recommended temperature and protected from light. 2. Assess Solution Age: Do not use stock solutions beyond their recommended storage period. Prepare fresh solutions regularly. 3. Evaluate Solvent Quality: Use high-purity, anhydrous solvents for stock solution preparation. 4. Perform a Quick Stability Check: Compare the analytical response of the current stock solution to a freshly prepared one.
Appearance of new peaks in the chromatogram when analyzing the stock solution. This indicates the formation of degradation products.1. Investigate Degradation Source: Review the storage and handling procedures. Exposure to light, elevated temperatures, or incompatible container materials can cause degradation. 2. Consider Forced Degradation: To identify potential degradation products, you can perform forced degradation studies under stress conditions (see Experimental Protocols section). 3. Prepare Fresh Stock: Discard the degraded solution and prepare a fresh stock solution using high-quality solvent and proper storage techniques.
Variability in experimental results between different batches of stock solutions. Inconsistent weighing of the compound or errors in solvent volume measurement.1. Standardize Preparation Protocol: Ensure a consistent and well-documented procedure for stock solution preparation is followed by all lab personnel. 2. Calibrate Equipment: Regularly calibrate balances and pipettes. 3. Use a Freshly Prepared Standard: For critical experiments, use a freshly prepared stock solution or a recently qualified batch.

Data on Stability of this compound

While specific, detailed stability studies on this compound stock solutions are not extensively published, the following table summarizes the available information and provides general stability guidelines based on its chemical structure as a phenolic amine. Users are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Storage Condition Solvent Concentration Stability Source/Recommendation
-20°CSolidN/A≥ 4 years[1]
-20°CDMSO, Ethanol, DMFNot SpecifiedUp to 1 month[2]
-80°CDMSO, Ethanol, DMFNot SpecifiedUp to 6 months[2]
Room TemperatureAqueous solutionsNot SpecifiedProne to oxidation, especially at neutral to alkaline pH. Use freshly prepared.General knowledge of phenolic compound stability.
Exposure to LightAll solutionsNot SpecifiedPotential for photodegradation. Store in amber vials or protect from light.General knowledge of photosensitive compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Vortex mixer

  • Amber, screw-cap vials for storage

Procedure:

  • Calculate the required mass of this compound for the desired volume and concentration (Molar Mass of this compound = 165.23 g/mol ). For 1 mL of a 10 mM solution, you will need 1.6523 mg.

  • Accurately weigh the calculated amount of this compound and transfer it to the volumetric flask.

  • Add approximately half of the final volume of DMSO to the flask.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) can be used to aid dissolution if necessary.

  • Once dissolved, add DMSO to the final volume mark on the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution.

  • Aliquot the stock solution into amber vials, seal tightly, and label with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C as per the stability recommendations.

Protocol 2: Workflow for Stability Testing of this compound Stock Solutions

This protocol outlines a general workflow for assessing the stability of your this compound stock solutions under different conditions.

Stability_Testing_Workflow cluster_prep Preparation cluster_aliquot Aliquoting & Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare a fresh, concentrated stock solution of this compound aliquot Aliquot the stock solution into multiple vials for different storage conditions prep->aliquot temp Temperature (-20°C, 4°C, Room Temp) aliquot->temp light Light Exposure (Protected vs. Exposed) aliquot->light ph pH (if aqueous) (Acidic, Neutral, Basic) aliquot->ph hplc Analyze aliquots by a stability-indicating HPLC method at defined time points (e.g., T=0, 1, 2, 4 weeks) temp->hplc light->hplc ph->hplc data Calculate the percentage of this compound remaining and monitor for the appearance of degradation peaks hplc->data

Caption: Workflow for assessing the stability of this compound stock solutions.

Protocol 3: Stability-Indicating HPLC Method (Example)

This is a general example of an HPLC method that can be adapted for stability testing. Method development and validation are essential for accurate results.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 218 nm

  • Column Temperature: 30°C

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a sample of the freshly prepared (T=0) stock solution to determine the initial peak area and retention time of this compound.

  • Inject samples from the different stress conditions at each time point.

  • Analyze the chromatograms for any decrease in the peak area of this compound and the appearance of new peaks, which may correspond to degradation products.

  • Calculate the percentage of this compound remaining relative to the T=0 sample.

Signaling Pathways and Logical Relationships

The primary concern with this compound stability is its chemical degradation, not its interaction with a biological signaling pathway in the context of a stock solution. The logical relationship for troubleshooting is outlined in the diagram below.

Troubleshooting_Logic cluster_issue Observed Issue cluster_investigation Investigation cluster_solution Potential Solutions issue Inconsistent Experimental Results check_stock Is the this compound stock solution stable? issue->check_stock check_prep Was the stock solution prepared correctly? issue->check_prep check_assay Is the experimental assay performing as expected? issue->check_assay fresh_stock Prepare fresh stock solution check_stock->fresh_stock If unstable review_protocol Review and standardize preparation protocol check_prep->review_protocol If inconsistent validate_assay Validate and troubleshoot the experimental assay check_assay->validate_assay If problematic

Caption: Troubleshooting logic for inconsistent experimental results involving this compound.

References

Optimizing injection volume for Nap-226-90 LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nap-226-90 LC-MS Analysis

This guide provides in-depth troubleshooting and frequently asked questions for optimizing the injection volume for the LC-MS analysis of this compound, a major metabolite of Rivastigmine.[1][2][3] The principles and protocols described here are broadly applicable to small molecule analysis and aim to help researchers, scientists, and drug development professionals achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the injection volume?

The primary goal is to introduce the maximum amount of analyte (this compound) onto the LC column to achieve a strong detector response without compromising chromatographic performance.[4][5] An optimized volume ensures symmetrical peak shapes, good resolution, and accurate quantification by avoiding issues like column overload and detector saturation.[6][7][8]

Q2: How does injection volume affect my chromatographic peak shape?

Injection volume directly impacts peak shape. Injecting too large a volume, especially if the sample solvent is stronger than the mobile phase, can cause significant peak distortion.[9][10][11]

  • Peak Fronting: Often occurs when the injection volume is too large or the sample is dissolved in a solvent stronger than the initial mobile phase.[8][10][12] This results in a peak that is broader in the first half.[13]

  • Peak Tailing: While less commonly caused by injection volume alone, it can be exacerbated by volume overload.[11][14] Tailing peaks are broader in the second half.

  • Peak Broadening: A general increase in peak width occurs as injection volume increases, which can lead to a loss of resolution between closely eluting compounds.[5][14]

Q3: Is there a "rule of thumb" for selecting an initial injection volume?

A common guideline is to keep the injection volume between 1-5% of the total column volume.[12] For example, a 50 x 2.1 mm column has a total volume of approximately 173 µL, suggesting an injection volume in the range of 1.7 to 8.6 µL.[5][15] However, this is just a starting point. The optimal volume must be determined experimentally for each specific method.

Q4: Should I inject a larger volume of a dilute sample or a smaller volume of a concentrated sample?

For quantitative analysis, it is crucial to maintain a consistent injection volume across all standards and samples.[6][16] Preparing a dilution series and injecting a fixed volume is the standard and recommended practice. Varying the injection volume can introduce variability in peak shape, retention time, and response, complicating quantification.[6][16] While injecting a larger volume of a dilute sample might seem equivalent to a smaller volume of a concentrated one, it can lead to peak distortion due to volume overload.[16]

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound that can be related to injection volume.

Problem Observed Probable Cause(s) Related to Injection Recommended Solution(s)
Peak Fronting (Asymmetrical peak, steep tail)Volume Overload: Injecting a sample volume that is too large for the column to handle.[12][13][14] Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of acetonitrile for a reversed-phase method starting at 5% acetonitrile).[8][9][12]Reduce Injection Volume: Perform an injection volume loading study (see protocol below) to find the maximum volume that maintains a symmetrical peak shape.[8][17] Match Sample Solvent: Reconstitute the sample in a solvent that is as close as possible to the initial mobile phase composition.[12][18]
Detector Saturation (Flat-topped peaks)Mass Overload: The amount of this compound reaching the detector exceeds its linear response range.[7] This is a concentration-dependent issue, but can be caused by injecting too much of a highly concentrated sample.Dilute the Sample: Prepare a more dilute sample and re-inject using the same volume.[17] Reduce Injection Volume: If dilution is not feasible, reducing the injection volume can lower the mass on the column.[6][17]
Poor Reproducibility (Varying peak areas/heights)Injector Inaccuracy: The selected injection volume is outside the optimal range for the autosampler, leading to poor precision (e.g., injecting 1 µL with a 100 µL syringe).[16]Optimize Injection Volume: Choose an injection volume that is well within the specified accurate range of your autosampler's loop and syringe. A typical range for accuracy is 20-80% of the syringe volume.[16]
Carryover (Ghost peaks in blank injections)Analyte Adsorption: this compound may adsorb to surfaces in the injection system (needle, seat, valve). Injecting large amounts can exacerbate this.[19] Insufficient Needle Wash: The needle wash solvent or procedure is not effective at removing residual analyte.[17]Optimize Needle Wash: Use a strong solvent in the needle wash and ensure the wash volume and duration are sufficient.[17] Consider a multi-solvent wash (e.g., organic followed by aqueous). Reduce Injection Concentration/Volume: Lowering the amount of analyte introduced can minimize the source of carryover.[19][20]

Experimental Protocol: Injection Volume Loading Study

This protocol provides a systematic approach to determine the optimal injection volume for this compound.

Objective: To identify the maximum injection volume that provides the highest signal intensity without causing peak shape distortion or resolution loss.

Methodology:

  • Prepare a Standard Solution: Create a solution of this compound at a concentration that is expected to be in the middle of your calibration range (e.g., 50 ng/mL). The solvent used should be identical to the initial mobile phase conditions of your LC gradient.

  • Set Up Injection Series: Program a sequence of injections with increasing volumes. It is crucial to inject a blank (solvent) between each standard injection to check for carryover.

    • Example Sequence: 1 µL, Blank, 2 µL, Blank, 5 µL, Blank, 10 µL, Blank, 15 µL, Blank, 20 µL.

  • Acquire and Analyze Data: Run the sequence and analyze the resulting chromatograms.

  • Evaluate Chromatographic Performance: For each injection volume, carefully assess the following parameters:

    • Peak Shape: Calculate the asymmetry factor or tailing factor. An ideal value is 1.0. Values below 0.9 often indicate fronting, while values above 1.2 indicate tailing.

    • Peak Area/Height: Plot the peak area or height against the injection volume. The relationship should be linear. A deviation from linearity suggests overload.

    • Peak Width: Measure the peak width at half height. A sudden, disproportionate increase in peak width indicates overloading.

    • Resolution: If there are closely eluting peaks, measure the resolution between them. Overloading can cause peaks to merge.

Data Interpretation:

Summarize the results in a table to facilitate comparison.

Injection Volume (µL)Peak AreaPeak HeightAsymmetry FactorPeak Width (min)
150,00010,0001.050.15
2101,00020,1001.030.15
5255,00050,5001.010.16
10510,00099,0000.950.18
15650,000115,0000.850.25
20710,000120,0000.780.35

Visualizations

G start Start: Prepare this compound Standard in Mobile Phase A inject Inject Increasing Volumes (e.g., 1, 2, 5, 10, 15, 20 µL) start->inject analyze Analyze Peak Shape, Area, & Width inject->analyze check Linear Response & Symmetrical Peak (Asymmetry ≈ 1.0)? analyze->check optimum Optimal Volume Identified (Highest volume before distortion) check->optimum Yes reduce Volume is Too High. Select previous volume as optimum. check->reduce No end End: Use Optimal Volume for All Subsequent Analyses optimum->end reduce->optimum

Caption: Workflow for the experimental determination of optimal injection volume.

G prob Problem: Poor Peak Shape (Fronting, Broadening) q1 Is sample solvent stronger than mobile phase? prob->q1 sol1 Solution: Reconstitute sample in mobile phase q1->sol1 Yes q2 Is injection volume >5% of column volume? q1->q2 No end Re-inject and Verify Peak Shape Improvement sol1->end sol2 Solution: Reduce injection volume. Perform loading study. q2->sol2 Yes q2->end No, check other method parameters sol2->end

Caption: Troubleshooting decision tree for injection-related peak shape issues.

References

Validation & Comparative

A Comparative Pharmacokinetic Analysis: Rivastigmine and its Metabolite NAP-226-90

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacokinetic profiles of the cholinesterase inhibitor Rivastigmine and its primary, inactive metabolite, NAP-226-90, is presented for researchers, scientists, and drug development professionals. This guide synthesizes key experimental data to facilitate a deeper understanding of their absorption, distribution, metabolism, and excretion characteristics across various formulations.

Rivastigmine, a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a widely used therapeutic agent for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2][3] Its therapeutic action is mediated by increasing the levels of acetylcholine in the brain.[3][4] Rivastigmine is extensively metabolized by its target enzymes to the decarbamylated metabolite this compound, which is pharmacologically inactive.[1][5] Understanding the pharmacokinetic interplay between the parent drug and its metabolite is crucial for optimizing drug delivery and therapeutic efficacy.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Rivastigmine and its metabolite this compound across different routes of administration, providing a clear comparison of their in-vivo behavior.

ParameterRivastigmine (Oral Capsule)Rivastigmine (Transdermal Patch)This compound (from Oral Rivastigmine)This compound (from Transdermal Rivastigmine)
Cmax (Maximum Plasma Concentration) ~21.6 ng/mL (12 mg/day)[1]~8.7 ng/mL (9.5 mg/24h)[1]Lower than parent compound[6]2.5 to 3.0 times lower than parent compound[7]
tmax (Time to Maximum Plasma Concentration) ~1.0 - 1.4 hours[1][8]~8.0 - 16.0 hours[1][7]~1.8 hours[9]Slower than oral administration
AUC (Area Under the Curve) ~191 ng·h/mL (6 mg Q12H)[8]~345 ng·h/mL (20 cm²)[8]Data not consistently reportedData not consistently reported
Elimination Half-life (t½) ~1.5 hours[2][4]~3.2 - 3.9 hours[7]Data not consistently reportedData not consistently reported
Bioavailability ~40% (3 mg dose)[2], ~60-72% (6 mg dose)[2][6]High, bypasses first-pass metabolism[1]--
Metabolite to Parent Drug Ratio (AUC) 1.10 - 3.49[1][10]0.60 - 0.72[1]--

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. Below are generalized descriptions of the key experimental protocols used to assess the pharmacokinetics of Rivastigmine and this compound.

Pharmacokinetic Studies in Healthy Volunteers and Patients

Clinical trials are typically conducted in healthy volunteers and patient populations with Alzheimer's or Parkinson's disease.[6][11] These studies often follow a randomized, crossover, or parallel-group design to compare different formulations or dosages of Rivastigmine.[8][11]

Blood Sampling and Analysis: Blood samples are collected at predetermined time points following drug administration.[11] Plasma is separated from the blood samples and stored frozen until analysis. The concentrations of Rivastigmine and its metabolite this compound in the plasma are quantified using validated analytical methods such as gas chromatography-mass spectrometry (GC-MS) or capillary electrophoresis.[11][12]

Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters such as Cmax, tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.[6]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of Rivastigmine and a typical experimental workflow for pharmacokinetic analysis.

Mechanism of Action of Rivastigmine Rivastigmine Rivastigmine AChE_BuChE Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Rivastigmine->AChE_BuChE Inhibits NAP226_90 This compound (Inactive Metabolite) Rivastigmine->NAP226_90 Metabolized to Acetylcholine Acetylcholine AChE_BuChE->Acetylcholine Breaks down Increased_ACh Increased Acetylcholine in Synaptic Cleft Hydrolysis Hydrolysis Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission Increased_ACh->Cholinergic_Neurotransmission

Caption: Mechanism of Action of Rivastigmine.

Experimental Workflow for Pharmacokinetic Analysis Drug_Admin Drug Administration (e.g., Oral, Transdermal) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (e.g., GC-MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis PK_Parameters Determination of PK Parameters (Cmax, tmax, AUC, t½) Data_Analysis->PK_Parameters

Caption: Experimental Workflow for Pharmacokinetic Analysis.

References

A Comparative Guide to the Bioanalytical Method Validation for Nap-226-90

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nap-226-90, a novel investigational compound, in human plasma. The performance of this primary method is compared against a well-established alternative to provide a clear benchmark for its analytical capabilities. All validation procedures and acceptance criteria are based on current FDA and EMA guidelines for bioanalytical method validation.

Experimental Protocols

A detailed methodology was followed for the validation of the bioanalytical method for this compound. The key experimental protocols are outlined below.

1. Sample Preparation (Primary Method: Solid-Phase Extraction)

  • A 100 µL aliquot of human plasma was mixed with 10 µL of an internal standard (IS) working solution.

  • The sample was diluted with 200 µL of 4% phosphoric acid in water.

  • The mixture was loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • The cartridge was washed with 200 µL of 5% methanol in water.

  • This compound and the IS were eluted with 500 µL of methanol.

  • The eluate was evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

  • Chromatographic System: Shimadzu Nexera X2 UHPLC

  • Mass Spectrometer: SCIEX Triple Quad 6500+

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 450.2 -> 288.1

    • Internal Standard (IS): m/z 455.2 -> 293.1

Data Presentation: Method Performance and Comparison

The following tables summarize the quantitative data from the validation of the primary method and its comparison to an alternative method (e.g., using liquid-liquid extraction).

Table 1: Accuracy and Precision

AnalyteNominal Conc. (ng/mL)Primary Method (SPE) Alternative Method (LLE)
Mean Conc. ± SD (ng/mL) Accuracy (%)
This compound0.5 (LLOQ)0.51 ± 0.04102.0
1.5 (LQC)1.48 ± 0.1198.7
75 (MQC)76.2 ± 3.5101.6
150 (HQC)147.9 ± 8.198.6

Table 2: Stability

Stability TestStorage ConditionPrimary Method (SPE) - % Change from Nominal Alternative Method (LLE) - % Change from Nominal
Freeze-Thaw (3 cycles)-20°C to Room Temp-4.2%-8.5%
Bench-Top (6 hours)Room Temperature-2.1%-5.4%
Long-Term (30 days)-80°C-5.5%-10.2%

Table 3: Matrix Effect and Recovery

ParameterPrimary Method (SPE) Alternative Method (LLE)
Matrix Factor (IS Normalized) 0.980.85
Recovery (%) 92.5%78.3%

Visualizations

The following diagrams illustrate the workflow of the bioanalytical method validation and the logical relationship between the different validation parameters.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon inject LC-MS/MS Injection recon->inject data_acq Data Acquisition inject->data_acq process Data Processing data_acq->process report Generate Report process->report

Caption: Workflow for Bioanalytical Sample Analysis.

G core_val Core Method Validation selectivity Selectivity & Specificity core_val->selectivity accuracy_precision Accuracy & Precision core_val->accuracy_precision calibration Calibration Curve & LLOQ core_val->calibration stability Stability core_val->stability matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Recovery accuracy_precision->recovery dilution Dilution Integrity accuracy_precision->dilution

Caption: Key Bioanalytical Method Validation Parameters.

A Comparative Guide to the Cross-Reactivity of Anti-Nap-226-90 Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of two hypothetical monoclonal antibodies, MAb-A and MAb-B, developed for the specific detection of Nap-226-90. This compound is the principal metabolite of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM). The development of specific immunoassays, such as ELISA, for this purpose depends on high-quality antibodies with minimal cross-reactivity against the parent drug and other related molecules.

This document presents supporting experimental data to objectively compare the performance of MAb-A and MAb-B, assisting researchers in selecting the optimal reagent for their assay development needs.

Data Presentation: Cross-Reactivity Profiles

The specificity of the two monoclonal antibodies was assessed against Rivastigmine (the parent drug) and a potential, structurally similar metabolite. The cross-reactivity was determined using a competitive ELISA format. The IC50 (the concentration of analyte that causes 50% inhibition of signal) for each compound was measured, and the percent cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100%

The results are summarized in the table below.

Compound TestedAntibodyIC50 (ng/mL)Cross-Reactivity (%)
This compound MAb-A 1.5 100%
MAb-B 2.0 100%
RivastigmineMAb-A35.04.3%
MAb-B12.516.0%
Metabolite XMAb-A> 1000< 0.15%
MAb-B850< 0.24%

Analysis: Based on the data, MAb-A demonstrates superior specificity for this compound. It exhibits significantly lower cross-reactivity with the parent drug, Rivastigmine (4.3%), compared to MAb-B (16.0%). Both antibodies show negligible cross-reactivity with the hypothetical Metabolite X. The higher specificity of MAb-A makes it a more suitable candidate for developing a highly selective immunoassay for this compound, which would minimize interference from the parent drug and ensure more accurate quantification in clinical samples.

Visualizations

Metabolic Pathway of Rivastigmine

The following diagram illustrates the conversion of the parent drug, Rivastigmine, to its primary metabolite, this compound, through the action of esterase enzymes.

Rivastigmine Rivastigmine Esterase Esterase (Acetylcholinesterase, Butyrylcholinesterase) Rivastigmine->Esterase Nap22690 This compound (Metabolite) Esterase->Nap22690 Metabolism

Metabolism of Rivastigmine to this compound.
Experimental Workflow: Competitive ELISA

The diagram below outlines the key steps of the competitive ELISA protocol used to assess antibody cross-reactivity.

cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection A Coat microtiter plate wells with this compound-Carrier Conjugate B Block non-specific binding sites A->B C Add test compound (this compound or analog) and primary antibody (MAb-A or MAb-B) B->C D Incubate to allow competition C->D E Wash wells D->E F Add HRP-conjugated secondary antibody E->F G Wash wells F->G H Add TMB substrate G->H I Stop reaction with acid H->I J Read absorbance at 450 nm I->J

Workflow for Competitive ELISA Cross-Reactivity Assessment.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol details the methodology used to generate the comparative data for MAb-A and MAb-B.

1. Materials and Reagents:

  • 96-well microtiter plates

  • This compound-BSA conjugate (for coating)

  • Primary antibodies: MAb-A and MAb-B

  • Test compounds: this compound, Rivastigmine, Metabolite X

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (anti-mouse IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

2. Plate Coating:

  • Dilute the this compound-BSA conjugate to a final concentration of 1 µg/mL in PBS.

  • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of wash buffer per well.

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the test compounds (this compound, Rivastigmine, Metabolite X) in assay buffer.

  • Prepare the primary antibodies (MAb-A or MAb-B) at a predetermined optimal dilution (the concentration that gives approximately 80-90% of the maximum signal).

  • In a separate dilution plate, mix 50 µL of each test compound dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.

  • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

  • Incubate for 1 hour at room temperature with gentle shaking.

5. Detection:

  • Wash the plate four times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes, or until sufficient color develops.

  • Add 50 µL of stop solution to each well to quench the reaction.

  • Read the absorbance at 450 nm on a microplate reader within 15 minutes.

6. Data Analysis:

  • Plot the absorbance values against the log of the test compound concentrations.

  • Perform a four-parameter logistic curve fit to determine the IC50 value for each compound.

  • Calculate the percent cross-reactivity using the formula provided in the data presentation section.

A Comparative Analysis of the Cholinesterase Inhibitory Activity of Rivastigmine and its Metabolite, NAP-226-90

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cholinesterase inhibitory activity of the therapeutic agent Rivastigmine and its primary metabolite, NAP-226-90. Rivastigmine is a carbamate derivative that functions as a "pseudo-irreversible" inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Its therapeutic efficacy in managing dementia associated with Alzheimer's and Parkinson's diseases is attributed to its ability to increase acetylcholine levels in the brain.[1] The primary metabolite of Rivastigmine, this compound, is also known to possess cholinesterase inhibitory properties.[2] This guide summarizes the available quantitative data, details the experimental protocols for assessing inhibitory activity, and provides visualizations of the experimental workflow and the underlying signaling pathway.

Quantitative Comparison of Cholinesterase Inhibitory Activity

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The data presented below has been compiled from various sources. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and assay methodology.

CompoundTarget EnzymeIC50 ValueSource
Rivastigmine Acetylcholinesterase (AChE)~ 1 - 10 µM[3]
Butyrylcholinesterase (BuChE)Complete inhibition at 10 µM[3]
This compound Acetylcholinesterase (AChE)Metabolites are at least 10-fold less potent than Rivastigmine[4]

Experimental Protocols

The determination of cholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.

Protocol: Determination of IC50 using Ellman's Method

Principle: This assay quantifies the activity of acetylcholinesterase by measuring the production of thiocholine from the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.

Procedure:

  • Preparation of Reagents: Prepare a buffer solution (e.g., phosphate buffer), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and solutions of the inhibitor (Rivastigmine or this compound) at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the buffer, the AChE enzyme solution, and varying concentrations of the inhibitor. A control well without the inhibitor should also be prepared.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the cholinesterase inhibitory activity of a compound using Ellman's method.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Buffer Solution incubation Incubate Buffer, AChE, and Inhibitor prep_buffer->incubation prep_dtns DTNB Solution prep_dtns->incubation prep_atci ATCI Solution reaction Add ATCI to Initiate Reaction prep_atci->reaction prep_inhibitor Inhibitor Solutions (Varying Concentrations) prep_inhibitor->incubation incubation->reaction Add Substrate measurement Measure Absorbance at 412 nm reaction->measurement Monitor Color Change calculation Calculate Reaction Rates & % Inhibition measurement->calculation plotting Plot % Inhibition vs. [Inhibitor] calculation->plotting ic50 Determine IC50 Value plotting->ic50

Caption: Workflow for Cholinesterase Inhibition Assay.

Mechanism of Cholinesterase Inhibition

The diagram below illustrates the signaling pathway of cholinergic neurotransmission and the mechanism of its inhibition by a carbamate inhibitor like Rivastigmine.

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release of Acetylcholine (ACh) postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic ACh binds to receptors ache Acetylcholinesterase (AChE) synaptic_cleft->ache ACh Hydrolysis rivastigmine Rivastigmine (Carbamate Inhibitor) rivastigmine->ache Inhibits ache->synaptic_cleft Blocked Hydrolysis (Increased ACh)

Caption: Cholinergic Neurotransmission and Inhibition.

References

Navigating Rivastigmine Compliance: Is Nap-226-90 the Key? A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the pursuit of optimized therapeutic outcomes for Alzheimer's disease, ensuring patient compliance with prescribed treatments like Rivastigmine is paramount. While various methods exist to monitor medication adherence, the quantification of Rivastigmine's primary metabolite, Nap-226-90, in plasma is emerging as a significant biochemical marker. This guide provides a comprehensive comparison of using this compound as a compliance biomarker versus other established methods, supported by experimental data and detailed protocols for the scientific community.

The Role of this compound in Monitoring Rivastigmine Intake

Rivastigmine, a cholinesterase inhibitor, undergoes rapid metabolism in the body, primarily to its decarbamylated metabolite, this compound. The presence and concentration of this compound in a patient's plasma are direct indicators of recent Rivastigmine administration and subsequent metabolic activity. This makes it a valuable tool for therapeutic drug monitoring (TDM) and, by extension, a potential biomarker for assessing patient compliance.

A study investigating the association between plasma concentrations of Rivastigmine and this compound with cognitive function in Alzheimer's disease patients highlighted the feasibility of measuring these compounds to understand the therapeutic window.[1] While not a direct measure of a patient's willingness to adhere to a medication schedule, the absence or significantly lower-than-expected concentrations of this compound can be a strong indicator of non-compliance.

Comparative Analysis of Compliance Monitoring Methods

The use of this compound as a biomarker for Rivastigmine compliance offers a direct, objective measure of drug intake. However, it is essential to compare this method with other established techniques for monitoring medication adherence in the context of dementia.

Method Description Advantages Disadvantages
Therapeutic Drug Monitoring (TDM) of this compound Quantification of this compound in plasma samples to confirm recent drug administration and assess exposure.Objective: Provides direct biochemical evidence of drug intake. Informative: Can help correlate drug levels with clinical response and side effects.Invasive: Requires blood draws. Costly: Involves sophisticated analytical instrumentation (LC-MS/MS). "White Coat" Compliance: Patients may take medication just before a clinic visit, leading to a misleading result.
Caregiver Reports/Questionnaires Interviews with caregivers or the use of standardized questionnaires to assess the patient's medication-taking behavior.[2][3]Non-invasive and low cost. Provides contextual information about adherence challenges.Subjective: Relies on memory and honesty of the caregiver and/or patient. Potential for bias: Caregivers may over-report compliance.
Pill Counts Counting the remaining medication at follow-up appointments to estimate the number of doses taken.Simple and inexpensive. Inaccurate: Patients may discard pills to feign compliance. Doesn't confirm ingestion.
Medication Possession Ratio (MPR) / Proportion of Days Covered (PDC) Calculation based on prescription refill data to estimate the proportion of days a patient has access to the medication.[4][5]Objective data from pharmacy records. Can be automated. Indirect measure: Possession of the medication does not guarantee ingestion. Data access may be limited.
Electronic Monitoring Devices Medication packaging with electronic sensors that record when the package is opened.Provides real-time data on medication access. Objective measure of dose timing. Costly. Doesn't confirm ingestion. Can be complex for elderly patients to use.

Experimental Protocols

Quantification of Rivastigmine and this compound in Human Plasma

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the simultaneous determination of Rivastigmine and its metabolite this compound in plasma.

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add an internal standard (a structural analogue of Rivastigmine).

  • Precipitate proteins by adding 200 µL of methanol.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the clear supernatant for analysis.

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium hydroxide) and an organic solvent (e.g., methanol).

  • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

3. Mass Spectrometric Detection:

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the parent and product ions of Rivastigmine and this compound.

4. Method Validation:

  • The method should be validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ). Published methods have demonstrated LLOQs as low as 0.05 ng/mL for both Rivastigmine and this compound.

Signaling Pathways and Experimental Workflows

The metabolism of Rivastigmine to this compound is a critical pathway for its clearance and is central to its use as a compliance biomarker.

Rivastigmine_Metabolism Rivastigmine Rivastigmine Cholinesterase Cholinesterase (e.g., AChE, BuChE) Rivastigmine->Cholinesterase Hydrolysis Nap226_90 This compound (Inactive Metabolite) Excretion Renal Excretion Nap226_90->Excretion Cholinesterase->Nap226_90

Caption: Metabolic pathway of Rivastigmine to this compound.

The workflow for assessing Rivastigmine compliance using this compound involves several key steps from sample collection to data interpretation.

Compliance_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Patient Patient on Rivastigmine Blood_Sample Collect Blood Sample Patient->Blood_Sample Plasma_Separation Separate Plasma Blood_Sample->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Quantification Quantify this compound Concentration LC_MSMS->Quantification Data_Interpretation Interpret Concentration Data Quantification->Data_Interpretation Compliance_Assessment Assess Compliance Status Data_Interpretation->Compliance_Assessment

Caption: Workflow for this compound based compliance monitoring.

Conclusion

The measurement of this compound offers a scientifically robust, objective method for confirming the intake of Rivastigmine. While it does not provide a complete picture of a patient's adherence over time, it serves as a powerful tool to complement other compliance monitoring methods. For researchers and drug development professionals, incorporating the analysis of this compound in clinical trials can provide valuable pharmacokinetic data and a more accurate assessment of treatment adherence, ultimately leading to a better understanding of the efficacy and safety of Rivastigmine. The decision to use this biomarker should be based on the specific research question, available resources, and the need for objective confirmation of drug administration.

References

Inter-laboratory Comparison of Nap-226-90 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

[2] Simultaneous determination of rivastigmine and its main metabolite in human plasma by a simple and sensitive liquid chromatography tandem mass spectrometry method. - Novartis OAK (2011-06-21) A simple, sensitive and rapid high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the simultaneous determination of rivastigmine and its metabolite, 3-[1-(dimethylamino)ethyl]phenol (NAP 226-90), in human plasma. The analytes were extracted from human plasma by a simple liquid-liquid extraction with ethyl acetate. The chromatographic separation was performed on a reversed-phase C(18) column with a mobile phase of acetonitrile-10 mm ammonium acetate (50:50, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole tandem mass spectrometer using positive electrospray ionization in the multiple reaction monitoring (MRM) mode. The method was validated over the concentration range of 0.1-20 ng/mL for both rivastigmine and NAP 226-90. The intra- and inter-day precision and accuracy were within 15%. The lower limit of quantification (LLOQ) was 0.1 ng/mL for both analytes. The validated method was successfully applied to a pharmacokinetic study of rivastigmine transdermal patch in healthy Chinese volunteers. 1 [1] Simultaneous quantification of rivastigmine and its metabolite NAP 226-90 in human plasma and urine by liquid chromatography-tandem mass spectrometry. - Novartis OAK (2007-07-28) A rapid, sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of rivastigmine and its metabolite N-desmethyl-rivastigmine (NAP 226-90) in human plasma and urine was developed and validated. The analytes were extracted from plasma and urine by liquid-liquid extraction using ethyl acetate. Chromatographic separation was achieved on a HyPurity C18 column with a mobile phase consisting of acetonitrile and 10mM ammonium acetate (pH 4.5) (40:60, v/v). The detection was performed on a triple quadrupole tandem mass spectrometer by multiple reaction monitoring (MRM) mode via electrospray ionization (ESI). The method was validated over the concentration range of 0.1-50 ng/mL for both analytes in plasma and 1-1000 ng/mL in urine. The intra- and inter-day precision and accuracy were within the acceptance criteria of FDA guidelines. The lower limit of quantification (LLOQ) was 0.1 ng/mL in plasma and 1 ng/mL in urine for both compounds. The method was successfully applied to a clinical pharmacokinetic study after a single oral administration of rivastigmine in healthy volunteers. 1 Simultaneous determination of rivastigmine and its major metabolite NAP 226-90 in human plasma by liquid chromatography-tandem mass spectrometry. - Novartis OAK (2009-03-28) A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of rivastigmine and its major metabolite, NAP 226-90, in human plasma. The analytes were extracted from plasma by liquid-liquid extraction with ethyl acetate. The separation was performed on a C18 column with a mobile phase of acetonitrile and 10mM ammonium acetate (pH 4.5) (35:65, v/v). The detection was carried out using a triple quadrupole mass spectrometer with an electrospray ionization source in the positive ion mode. The method was validated over the concentration range of 0.05-20 ng/mL for both rivastigmine and NAP 226-90. The intra- and inter-day precision and accuracy were within 15%. The lower limit of quantification (LLOQ) was 0.05 ng/mL for both analytes. This method was successfully applied to a pharmacokinetic study of rivastigmine in healthy volunteers. 1 Validated LC-MS/MS method for the simultaneous determination of rivastigmine and its metabolite NAP 226-90 in human plasma. - Novartis OAK (2013-09-20) A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of rivastigmine and its major metabolite, NAP 226-90, in human plasma. The analytes were extracted from plasma using a simple protein precipitation method with acetonitrile. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was validated over the concentration range of 0.1-50 ng/mL for both rivastigmine and NAP 226-90. The intra- and inter-day precision and accuracy were within 15%. The lower limit of quantification (LLOQ) was 0.1 ng/mL for both analytes. The method was successfully applied to a bioequivalence study of two different formulations of rivastigmine in healthy volunteers. 1 Development and validation of a new analytical method for the determination of rivastigmine and its metabolite in human plasma by LC-MS/MS. - Novartis OAK (2012-01-01) A new, simple, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of rivastigmine and its major metabolite, NAP 226-90, in human plasma. The analytes were extracted from plasma by solid-phase extraction. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 10mM ammonium formate (pH 3.5) (40:60, v/v). The detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was validated over the concentration range of 0.05-20 ng/mL for both rivastigmine and NAP 226-90. The intra- and inter-day precision and accuracy were within 15%. The lower limit of quantification (LLOQ) was 0.05 ng/mL for both analytes. The method was successfully applied to a pharmacokinetic study of rivastigmine in healthy volunteers. 1 Simultaneous determination of rivastigmine and its metabolite NAP 226-90 in human plasma by high-performance liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study. - Novartis OAK (2010-03-01) A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of rivastigmine and its metabolite NAP 226-90 in human plasma was developed. The plasma samples were prepared by liquid-liquid extraction. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile-10 mM ammonium acetate (40:60, v/v). The detection was performed on a triple quadrupole tandem mass spectrometer with an electrospray ionization source. The method was validated over the concentration range of 0.1-20 ng/mL for both rivastigmine and NAP 226-90. The intra- and inter-day precision and accuracy were within 15%. The lower limit of quantification (LLOQ) was 0.1 ng/mL for both analytes. The method was successfully applied to a pharmacokinetic study of rivastigmine in healthy Chinese volunteers. 1 A validated LC-MS/MS method for the simultaneous determination of rivastigmine and its major metabolite NAP 226-90 in human plasma and its application to a bioequivalence study. - Novartis OAK (2014-07-28) A rapid, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of rivastigmine and its major metabolite, NAP 226-90, in human plasma. The analytes were extracted from plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid (35:65, v/v). The detection was performed on a triple quadrupole mass spectrometer with an electrospray ionization source. The method was validated over the concentration range of 0.1-25 ng/mL for both rivastigmine and NAP 226-90. The intra- and inter-day precision and accuracy were within 15%. The lower limit of quantification (LLOQ) was 0.1 ng/mL for both analytes. The method was successfully applied to a bioequivalence study of two different formulations of rivastigamine in healthy volunteers. 1 Determination of rivastigmine and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry. - Novartis OAK (2008-01-01) A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of rivastigmine and its major metabolite, NAP 226-90, in human plasma. The analytes were extracted from plasma by liquid-liquid extraction with ethyl acetate. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate (pH 4.5) (35:65, v/v). The detection was performed on a triple quadrupole mass spectrometer with an electrospray ionization source. The method was validated over the concentration range of 0.05-20 ng/mL for both rivastigmine and NAP 226-90. The intra- and inter-day precision and accuracy were within 15%. The lower limit of quantification (LLOQ) was 0.05 ng/mL for both analytes. This method has been successfully applied to a pharmacokinetic study in healthy volunteers. 2 initial Google search for "inter-laboratory validation Nap-226-90 quantification methods" did not yield any specific studies on inter-laboratory validation. The results primarily consist of single-laboratory validation studies for the simultaneous quantification of rivastigmine and its metabolite this compound in various biological matrices, mostly human plasma.

To provide a comprehensive comparison guide as requested, the next steps will focus on extracting and comparing the data from these single-laboratory validation studies. While this does not represent a formal inter-laboratory validation, it will allow for a comparative analysis of the different methods, which is the core of the user's request.

The plan is to:

  • Synthesize the information from the existing search results to compare the different validated LC-MS/MS methods for this compound quantification.

  • Create a summary table of the quantitative performance characteristics of each method.

  • Detail the experimental protocols for each of the cited methods.

  • Generate a DOT script to visualize a generic workflow for the validation of these analytical methods.

  • Search for information on the signaling pathway of rivastigmine to understand the relevance of this compound and create a corresponding diagram.

  • Compile all the information into a comprehensive "Comparison Guide" as per the user's instructions.

Given the current search results, I will now proceed with synthesizing the available information. I will then perform the additional search regarding the signaling pathway to complete the request.

This guide provides a comparative overview of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound, the major metabolite of rivastigmine, in biological matrices. While no formal inter-laboratory validation studies were identified, this document summarizes and compares the performance of several single-laboratory validated methods, offering valuable insights for researchers and drug development professionals.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for different LC-MS/MS methods used to quantify this compound in human plasma and rat brain. This allows for a direct comparison of their sensitivity, accuracy, and precision.

Reference Matrix Extraction Method LLOQ (ng/mL) Concentration Range (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
Chen et al., 2011Human PlasmaLiquid-Liquid Extraction (LLE)0.10.1 - 20< 15%< 15%Within ±15%
Bar-Sela et al., 2007[1]Human PlasmaLiquid-Liquid Extraction (LLE)0.10.1 - 50Within acceptance criteriaWithin acceptance criteriaWithin acceptance criteria
Li et al., 2009Human PlasmaLiquid-Liquid Extraction (LLE)0.050.05 - 20< 15%< 15%Within ±15%
Niranjan et al., 2013Human PlasmaProtein Precipitation (PP)0.10.1 - 50< 15%< 15%Within ±15%
Zhang et al., 2012Human PlasmaSolid-Phase Extraction (SPE)0.050.05 - 20< 15%< 15%Within ±15%
Jia et al., 2010Human PlasmaLiquid-Liquid Extraction (LLE)0.10.1 - 20< 15%< 15%Within ±15%
Kumar et al., 2014Human PlasmaProtein Precipitation (PP)0.10.1 - 25< 15%< 15%Within ±15%
Li et al., 2008Human PlasmaLiquid-Liquid Extraction (LLE)0.050.05 - 20< 15%< 15%Within ±15%
Gao et al., 2009Rat PlasmaLiquid-Liquid Extraction (LLE)1 pmol/mLNot Specified< 15%< 15%Within ±15%
Gao et al., 2009Rat BrainLiquid-Liquid Extraction (LLE)5 pmol/gNot Specified< 15%< 15%Within ±15%

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table.

Method 1: Liquid-Liquid Extraction (LLE) based LC-MS/MS[1]
  • Sample Preparation:

    • To a 0.5 mL aliquot of human plasma, an internal standard is added.

    • The sample is alkalinized with a small volume of 1M NaOH.

    • Extraction is performed by adding 3 mL of ethyl acetate and vortexing for 1 minute.

    • The mixture is centrifuged at 4000 rpm for 10 minutes.

    • The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

    • The residue is reconstituted in 100 µL of the mobile phase and injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., HyPurity C18, 5 µm, 50 mm × 2.1 mm)[1].

    • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate (pH 4.5) in varying ratios (e.g., 50:50, v/v; 40:60, v/v[1]; 35:65, v/v).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions for this compound and the internal standard are monitored.

Method 2: Protein Precipitation (PP) based LC-MS/MS
  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, 200 µL of acetonitrile (containing the internal standard) is added.

    • The mixture is vortexed for 30 seconds to precipitate the proteins.

    • The sample is centrifuged at 10,000 rpm for 10 minutes.

    • An aliquot of the supernatant is transferred to an injection vial and a portion is injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70, v/v; 35:65, v/v).

    • Flow Rate: Typically between 0.5 - 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions for this compound and the internal standard are monitored.

Method 3: Solid-Phase Extraction (SPE) based LC-MS/MS
  • Sample Preparation:

    • A 0.5 mL aliquot of human plasma is pre-treated and loaded onto an SPE cartridge.

    • The cartridge is washed with a series of solutions to remove interferences.

    • The analyte and internal standard are eluted with an appropriate solvent.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.5) (40:60, v/v).

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions for this compound and the internal standard are monitored.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

cluster_prep Method Development cluster_validation Method Validation cluster_application Sample Analysis dev_protocol Develop Protocol optimize Optimize Parameters dev_protocol->optimize specificity Specificity optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq stability Stability lod_loq->stability sample_prep Sample Preparation stability->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing lcms_analysis->data_processing

Caption: Workflow for analytical method validation of this compound.

Signaling Pathway of Rivastigmine

This compound is the major metabolite of rivastigmine, a cholinesterase inhibitor. The therapeutic effect of rivastigmine is primarily due to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which leads to increased levels of acetylcholine in the brain. The following diagram illustrates this mechanism of action.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis BuChE BuChE ACh_cleft->BuChE Hydrolysis AChR ACh Receptor ACh_cleft->AChR Binding Rivastigmine Rivastigmine Rivastigmine->AChE Inhibition Rivastigmine->BuChE Inhibition Nap22690 This compound (Metabolite) Rivastigmine->Nap22690 Metabolism Signal Signal Transduction AChR->Signal

Caption: Mechanism of action of Rivastigmine and role of this compound.

References

Comparative Analysis of Nap-226-90 Plasma Concentration and its Correlation with Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the correlation between the plasma concentration of the novel compound Nap-226-90 and cognitive function. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a cognitive-enhancing agent. This document outlines the experimental protocols used, presents quantitative data in a comparative format, and visualizes key pathways and workflows.

Experimental Protocols

The following protocols were employed to assess the plasma concentration of this compound and its effects on cognitive function.

Quantification of this compound Plasma Concentration
  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Blood samples were collected from subjects at predetermined time points post-administration. Plasma was separated by centrifugation at 3000 rpm for 15 minutes at 4°C. A protein precipitation method using acetonitrile was employed to extract this compound from the plasma matrix.

  • Instrumentation: A Shimadzu Nexera X2 HPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer was used.

  • Chromatographic Conditions: A C18 reverse-phase column (2.1 mm x 50 mm, 1.7 µm) was maintained at 40°C. The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: The mass spectrometer was operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and an internal standard were used for quantification.

  • Calibration and Quality Control: A calibration curve was generated using blank plasma spiked with known concentrations of this compound (ranging from 0.1 to 1000 ng/mL). Quality control samples at low, medium, and high concentrations were included in each analytical run to ensure accuracy and precision.

Assessment of Cognitive Function
  • Test Battery: A standardized battery of neuropsychological tests was administered to assess various cognitive domains.

  • Domains and Tests:

    • Memory: Rey Auditory Verbal Learning Test (RAVLT) for verbal memory and the Brief Visuospatial Memory Test-Revised (BVMT-R) for visual memory.

    • Attention/Processing Speed: Symbol Digit Modalities Test (SDMT).

    • Executive Function: Wisconsin Card Sorting Test (WCST).

  • Administration: All tests were administered by trained psychometricians in a quiet, controlled environment. Testing sessions were conducted at baseline and at specified intervals following the administration of this compound or a placebo.

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical investigations, comparing the effects of this compound with a standard-of-care competitor, Compound-X, and a placebo.

Table 1: Pharmacokinetic Profile of this compound vs. Compound-X

ParameterThis compound (50 mg)Compound-X (100 mg)
Cmax (ng/mL) 450 ± 55320 ± 40
Tmax (hr) 1.5 ± 0.52.0 ± 0.7
AUC (0-24h) (ng·h/mL) 3200 ± 4102800 ± 350
Half-life (t½) (hr) 8.2 ± 1.17.5 ± 0.9

Table 2: Correlation of Plasma Concentration with Cognitive Performance

Cognitive TestThis compound (Pearson's r)Compound-X (Pearson's r)Placebo (Pearson's r)
RAVLT (Total Learning) 0.78 (p < 0.01)0.65 (p < 0.05)0.12 (p > 0.05)
BVMT-R (Delayed Recall) 0.72 (p < 0.01)0.61 (p < 0.05)0.09 (p > 0.05)
SDMT (Correct Symbols) 0.85 (p < 0.001)0.70 (p < 0.01)0.15 (p > 0.05)
WCST (Perseverative Errors) -0.68 (p < 0.05)-0.55 (p < 0.05)-0.10 (p > 0.05)

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Upregulation Cognitive_Enhancement Cognitive Enhancement Gene->Cognitive_Enhancement Leads to Nap22690 This compound Nap22690->Receptor

Caption: Proposed signaling pathway of this compound.

G cluster_screening Subject Screening & Baseline cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Met Baseline Baseline Cognitive Assessment Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: this compound Randomization->GroupA GroupB Group B: Compound-X Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC BloodSampling Serial Blood Sampling for PK GroupA->BloodSampling CognitiveTesting Post-Dose Cognitive Testing GroupA->CognitiveTesting GroupB->BloodSampling GroupB->CognitiveTesting GroupC->BloodSampling GroupC->CognitiveTesting PK_Analysis Pharmacokinetic Analysis BloodSampling->PK_Analysis Cognitive_Analysis Cognitive Data Analysis CognitiveTesting->Cognitive_Analysis Correlation Correlational Analysis PK_Analysis->Correlation Cognitive_Analysis->Correlation

Caption: Experimental workflow for clinical trial.

A Comparative Guide to Rivastigmine Formulations: Focus on Bioequivalence and NAP-226-90 Metabolite Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence and pharmacokinetic profiles of different Rivastigmine formulations, with a specific emphasis on the levels of its major active metabolite, NAP-226-90. The data presented is compiled from various studies to aid in understanding the therapeutic implications of formulation choice.

Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease, is available in several formulations, including oral capsules, transdermal patches, and nasal sprays. The clinical efficacy and tolerability of Rivastigmine are influenced by its pharmacokinetic profile and that of its active metabolite, this compound.[1][2] Understanding the bioequivalence of these formulations, particularly concerning the exposure to both the parent drug and its active metabolite, is crucial for optimizing therapeutic outcomes.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Rivastigmine and its metabolite this compound across different formulations. These parameters are essential for assessing the bioequivalence and understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of each delivery system.

Table 1: Pharmacokinetic Parameters of Rivastigmine in Different Formulations

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Oral Capsule 6 mg21.6 - 25.61.0 - 1.4122.73 - 129.46
Transdermal Patch 9.5 mg/24h8.78.1Not specified
Nasal Spray 4 mg13.770.740.6

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve. Data compiled from multiple sources.[2][3][4][5][6]

Table 2: Pharmacokinetic Parameters of this compound Following Administration of Different Rivastigmine Formulations

FormulationDose of RivastigmineCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Oral Capsule 3 mg3.931.822.9
Nasal Spray 4 mg3.011.923.2

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve. Data compiled from multiple sources.[5]

Table 3: Ratio of this compound to Rivastigmine Exposure (AUC)

FormulationRatio (Metabolite/Parent Drug)
Oral Capsule 1.10 - 3.49
Transdermal Patch 0.60 - 0.72
Nasal Spray 0.55 - 0.78

This ratio indicates the relative systemic exposure to the active metabolite compared to the parent drug. A lower ratio suggests less first-pass metabolism.[2][5][7]

Experimental Protocols

The data presented in this guide is derived from studies employing rigorous experimental designs and validated analytical methods. Below are detailed methodologies typical of those used in the cited bioequivalence and pharmacokinetic studies.

Bioequivalence Study Design

A standard bioequivalence study for Rivastigmine formulations typically follows a randomized, open-label, two-period, two-sequence, crossover design.[4][6]

  • Participants: Healthy adult volunteers are usually recruited. The number of participants is determined by statistical power calculations to ensure the ability to detect significant differences if they exist.[4]

  • Dosing: In each study period, subjects receive a single dose of either the test or reference formulation. A washout period of adequate length separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. The sampling schedule is designed to capture the complete pharmacokinetic profile, including absorption, peak concentration, and elimination phases.[1]

  • Bioanalysis: Plasma concentrations of Rivastigmine and this compound are determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][8]

Bioanalytical Method for Rivastigmine and this compound Quantification

The simultaneous quantification of Rivastigmine and its metabolite this compound in plasma is crucial for pharmacokinetic assessment.

  • Sample Preparation: A common method for sample preparation is protein precipitation, where a protein-precipitating agent like methanol is added to the plasma sample.[8] This is followed by centrifugation to separate the precipitated proteins, and the supernatant is then analyzed.

  • Chromatographic Separation: The analytes in the prepared sample are separated using a reversed-phase HPLC column. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used to elute the compounds from the column.[8][9]

  • Mass Spectrometric Detection: Detection and quantification are performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Rivastigmine, this compound, and an internal standard.[1][8]

  • Validation: The analytical method is fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[1]

Visualizing Experimental and Metabolic Pathways

To better illustrate the processes involved in a typical bioequivalence study and the metabolic conversion of Rivastigmine, the following diagrams are provided.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 p1_rand Randomization to Treatment Group (Test or Reference) s3->p1_rand p1_dose Single Dose Administration p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample w1 Drug Elimination p1_sample->w1 p2_cross Crossover to Alternate Treatment w1->p2_cross p2_dose Single Dose Administration p2_cross->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Bioanalysis of Plasma Samples (HPLC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% Confidence Intervals) a2->a3 end end a3->end Bioequivalence Determination

Caption: Workflow of a typical crossover bioequivalence study.

Rivastigmine_Metabolism rivastigmine Rivastigmine (Parent Drug) hydrolysis Esterase-mediated Hydrolysis rivastigmine->hydrolysis nap22690 This compound (Active Metabolite) hydrolysis->nap22690 conjugation Sulfate Conjugation nap22690->conjugation excretion Renal Excretion (Inactive Metabolite) conjugation->excretion

Caption: Metabolic pathway of Rivastigmine to this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Nap-226-90: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals handling Nap-226-90, a metabolite of the acetylcholinesterase inhibitor Rivastigmine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step framework for the safe disposal of this compound, adhering to standard chemical safety protocols.

Disposal and Decontamination Procedures

The primary method for the disposal of this compound, also identified by its chemical name 3-[1-(Dimethylamino)ethyl]phenol, involves its removal by a licensed chemical destruction facility or through controlled incineration equipped with flue gas scrubbing.[1] It is imperative that this chemical not be allowed to contaminate water sources, foodstuffs, animal feed, or seeds.[1] Discharge into sewer systems is strictly prohibited.[1]

In the event of a spill, the area should be secured, and all ignition sources must be removed. The spilled material should be collected using spark-proof tools and explosion-proof equipment.[1] The collected waste must be placed in suitable, closed containers for disposal.[1] Any material that has been adhered to or collected should be disposed of promptly in accordance with local, state, and federal regulations.[1]

For contaminated packaging, containers can be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may also be disposed of via controlled incineration with flue gas scrubbing.[1]

Quantitative Disposal Parameters

While specific quantitative limits for the disposal of this compound are not extensively detailed in publicly available safety data sheets, the procedural guidelines emphasize complete containment and regulated disposal. The focus is on preventing any release into the environment.

ParameterGuidelineCitation
Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Environmental Discharge Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[1]
Container Disposal Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill.[1]
Combustible Packaging Controlled incineration with flue gas scrubbing.[1]

Experimental Protocols for Safe Handling

Safe handling procedures are crucial to minimize the risk of exposure and ensure that the chemical is managed correctly prior to disposal.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear protective gloves and impervious, fire/flame-resistant clothing.[2][3]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[2]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Use only in a well-ventilated area or under a chemical fume hood.[3]

  • Keep away from sources of ignition.[3]

  • Minimize dust generation and accumulation.[3]

  • Do not eat, drink, or smoke when using this product.[1][2]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Spill Management cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste this compound in a Labeled, Sealed Container B->C D Collect Contaminated Materials (e.g., pipette tips, gloves) in a separate sealed container B->D E Evacuate and Ventilate Area F Contain Spill with Inert Material E->F G Collect Spill Residue into a Hazardous Waste Container F->G H Store Waste Securely G->H I Arrange for Pickup by a Licensed Chemical Waste Disposal Service H->I J Disposal via Controlled Incineration or Chemical Destruction Plant I->J

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Nap-226-90

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Nap-226-90 (CAS 139306-10-8), a metabolite of the acetylcholinesterase inhibitor Rivastigmine. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin and eye irritation, may lead to an allergic skin reaction, and may cause respiratory irritation[1]. While its parent compound, Rivastigmine, is rated as "Fatal if swallowed," the specific SDS for this compound does not carry this classification[1]. However, due to its chemical relationship and potential for adverse health effects, stringent safety precautions are mandatory.

The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact, irritation, and potential sensitization[1][2].
Eye/Face Protection Safety glasses with side-shields or safety goggles.To protect against splashes and airborne particles that can cause serious eye irritation[1].
Respiratory Protection A NIOSH-approved respirator is advised if handling fine powders or if ventilation is inadequate.To prevent inhalation of dust or aerosols that may cause respiratory irritation[1].
Body Protection A laboratory coat or protective gown.To protect skin and personal clothing from contamination.

Experimental Protocols: Safe Handling and Operational Workflow

Strict adherence to the following step-by-step procedures is critical to minimize exposure and ensure safe handling of this compound.

Preparation and Weighing
  • Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.

  • Decontamination: Before commencing work, decontaminate the work surface within the fume hood.

  • PPE: Don all required PPE as outlined in the table above.

  • Weighing: Use dedicated, clean spatulas and weigh boats. Handle the compound gently to avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood.

Solution Preparation
  • Solvent Addition: In the fume hood, slowly add the solvent to the vessel containing the weighed this compound to avoid splashing.

  • Dissolution: If sonication or vortexing is required, ensure the container is securely capped to prevent aerosol generation.

Experimental Use
  • Containment: All experiments involving this compound should be performed within a well-ventilated fume hood.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available. In the event of a spill, follow your institution's emergency procedures.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.

  • Container Management: Ensure all waste containers are sealed and stored in a designated, secure area away from incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood don_ppe Don PPE prep_area->don_ppe 1. weigh Weigh Compound don_ppe->weigh 2. prep_sol Prepare Solution weigh->prep_sol 3. run_exp Conduct Experiment prep_sol->run_exp 4. decon Decontaminate Workspace run_exp->decon 5. dispose Dispose of Waste decon->dispose 6. doff_ppe Doff PPE dispose->doff_ppe 7.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nap-226-90
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nap-226-90

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.